Product packaging for MRS 1523(Cat. No.:CAS No. 212329-37-8)

MRS 1523

Cat. No.: B1676830
CAS No.: 212329-37-8
M. Wt: 399.5 g/mol
InChI Key: UUSHFEVEROROSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MRS1523 is a selective A3 adenosine receptor antagonist.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29NO3S B1676830 MRS 1523 CAS No. 212329-37-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO3S/c1-5-12-17-19(23(26)28-8-4)18(7-3)24-21(16-13-10-9-11-14-16)20(17)22(25)27-15-6-2/h9-11,13-14H,5-8,12,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSHFEVEROROSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=NC(=C1C(=O)SCC)CC)C2=CC=CC=C2)C(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017166
Record name Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212329-37-8
Record name Propyl 6-ethyl-5-[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212329-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Diethyl-4,5-dipropyl-6-phenylpyridine-3-thiocarboxylate-5-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212329378
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyl 6-ethyl-5-ethylsulfanylcarbonyl-2-phenyl-4-propylpyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MRS-1523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D9Q2QUU75
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Function of MRS 1523: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MRS 1523, a potent and selective antagonist of the A3 adenosine receptor (A3AR). It details its binding affinities, functional effects, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Core Function: Selective A3 Adenosine Receptor Antagonism

This compound functions as a competitive antagonist at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). By binding to this receptor, this compound blocks the physiological effects of adenosine and other A3AR agonists. This antagonism has been shown to have significant effects in various experimental models, including those for pain, ischemia, and inflammation.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity and functional antagonism of this compound.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptors

SpeciesReceptor SubtypeKi (nM)Reference
HumanA318.9[1]
HumanA343.9[2]
RatA3113[1]
RatA3216[2]
MouseA3349[2]

Table 2: Selectivity of this compound at Rat Adenosine Receptors

Receptor SubtypeSelectivity (fold vs. A3)Reference
A1140[1]
A2A18[1]

Table 3: Functional Antagonism of this compound in Cell-Based Assays

Assay DescriptionCell TypeAgonistThis compound Concentration/ValueEffectReference
Inhibition of NECA-induced cell migrationHuman Endothelial Progenitor Cells (hEPC)NECA100 nM70% inhibition of migration[1]
Inhibition of NECA-induced cell migrationHuman Endothelial Progenitor Cells (hEPC)NECACalculated Ki of 147 nMDose-response blockade[1]
Antagonism of cordycepin-induced growth suppression-Cordycepin (60 µM)0.1-1 µMSignificant antagonism of cell number reduction[1]

Signaling Pathways

The A3 adenosine receptor, a member of the Gi/o family of GPCRs, initiates a cascade of intracellular signaling events upon activation. This compound, by blocking this initial step, prevents these downstream effects.

A3AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine/Agonist A3AR A3 Adenosine Receptor Adenosine->A3AR Activates Gi_o Gi/o Protein A3AR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits PI3K_Akt PI3K/Akt Pathway Gi_o->PI3K_Akt MAPK MAPK/ERK Pathway Gi_o->MAPK N_type_Ca N-type Ca²⁺ Channel Gi_o->N_type_Ca Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx N_type_Ca->Ca_influx Action_Potential ↓ Action Potential Firing Ca_influx->Action_Potential MRS1523 This compound MRS1523->A3AR Blocks

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for key experiments demonstrating the function of this compound are provided below.

Antihyperalgesic Effect via N-type Ca²⁺ Channel Blockade in Dorsal Root Ganglion (DRG) Neurons

This protocol outlines the methodology used to investigate the effect of this compound on N-type calcium channels and action potential firing in isolated rat DRG neurons.

a. DRG Neuron Isolation and Culture:

  • DRG are dissected from 3- to 4-week-old rats.

  • The ganglia are enzymatically dissociated using a combination of collagenase and dispase.

  • Neurons are plated on poly-L-lysine and laminin-coated glass coverslips.

  • Cultures are maintained in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin.

  • Experiments are typically performed within 24-48 hours of plating.

b. Electrophysiological Recordings (Whole-Cell Patch-Clamp):

  • Coverslips with adherent DRG neurons are transferred to a recording chamber on the stage of an inverted microscope.

  • The external solution contains (in mM): 140 Choline-Cl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • The internal (pipette) solution contains (in mM): 120 CsCl, 2 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Tris, adjusted to pH 7.2.

  • Whole-cell recordings are made from small- to medium-sized DRG neurons.

  • N-type Ca²⁺ currents are evoked by depolarizing voltage steps.

  • To assess the effect of this compound, the compound is bath-applied at the desired concentration, and the inhibition of the adenosine-mediated reduction in N-type Ca²⁺ currents is measured.

  • For current-clamp recordings to measure action potential firing, a similar procedure is followed, but with a potassium-based internal solution.

DRG_Experiment_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording Dissection DRG Dissection (3-4 week old rats) Dissociation Enzymatic Dissociation Dissection->Dissociation Plating Plating on Coated Coverslips Dissociation->Plating Culture Cell Culture (24-48h) Plating->Culture Setup Patch-Clamp Setup Culture->Setup Recording Whole-Cell Recording Setup->Recording Application Bath Application of Adenosine & this compound Recording->Application Measurement Measure N-type Ca²⁺ Current & Action Potential Firing Application->Measurement

Caption: Workflow for investigating this compound effects on DRG neurons.

Neuroprotective Effect in an In Vitro Model of Ischemia (Oxygen-Glucose Deprivation) in Hippocampal Slices

This protocol describes the methodology to assess the neuroprotective effects of this compound on synaptic transmission in rat hippocampal slices subjected to oxygen-glucose deprivation (OGD).

a. Hippocampal Slice Preparation:

  • Hippocampi are dissected from the brains of young adult rats in ice-cold artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

  • Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before experiments.

b. Electrophysiological Recordings (Extracellular Field Potentials):

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32-34°C.

  • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • A stable baseline of fEPSP responses is established for at least 20 minutes.

  • This compound (e.g., 100 nM) is bath-applied for a pre-incubation period.

  • Oxygen-glucose deprivation is induced by switching the perfusion to a glucose-free aCSF bubbled with 95% N₂/5% CO₂ for a defined period (e.g., 7 minutes).

  • After the OGD period, the perfusion is switched back to the standard oxygenated aCSF, and the recovery of the fEPSP is monitored.

  • The amplitude and slope of the fEPSP are measured throughout the experiment to quantify the degree of synaptic depression and recovery.

OGD_Experiment_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording Dissection Hippocampal Dissection Slicing Vibratome Slicing (400 µm) Dissection->Slicing Recovery Slice Recovery (>1h) Slicing->Recovery Setup Recording Chamber Setup Recovery->Setup Baseline Establish Stable fEPSP Baseline Setup->Baseline MRS1523_app Bath Application of this compound Baseline->MRS1523_app OGD Induce Oxygen-Glucose Deprivation (OGD) MRS1523_app->OGD Washout Reperfusion with Normal aCSF OGD->Washout Analysis Analyze fEPSP Recovery Washout->Analysis

Caption: Workflow for assessing the neuroprotective effects of this compound in hippocampal slices.

References

In Vitro Applications of MRS 1523: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the A3 adenosine receptor antagonist MRS 1523, detailing its in vitro characterization and application in cellular and electrophysiological studies. This guide is intended for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR), demonstrating significant utility in the in vitro investigation of purinergic signaling pathways. Its selectivity for the A3AR over other adenosine receptor subtypes makes it a valuable tool for elucidating the physiological and pathological roles of this receptor in various cellular systems. This technical guide provides a comprehensive overview of in vitro studies utilizing this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro studies involving this compound.

Table 1: Receptor Binding Affinities of this compound

SpeciesReceptor SubtypeKi (nM)Reference
HumanA318.9[1]
RatA1>10,000[1]
RatA2A2,050[1]
RatA3113[1]

Table 2: Functional In Vitro Effects of this compound

AssayCell Line/TissueAgonist/StimulusThis compound ConcentrationObserved EffectReference
Cell GrowthB16-BL6 mouse melanomaCordycepin (30 µM)1 µMReversal of cordycepin-induced growth inhibition[2]
Cell MigrationHuman Endothelial Progenitor CellsNECA (100 nM)100 nM70% inhibition of NECA-induced migration[1]
Synaptic TransmissionRat Hippocampal SlicesOxygen-Glucose Deprivation (OGD)100 nMProtection against irreversible fEPSP depression[3]
N-type Ca2+ CurrentRat Dorsal Root Ganglion (DRG) NeuronsAdenosine100 nM56% inhibition of adenosine-induced current reduction[4]
Action Potential FiringRat Dorsal Root Ganglion (DRG) NeuronsCl-IB-MECA (100 nM)100 nMPrevention of agonist-induced reduction in firing[5]

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments conducted with this compound.

Radioligand Binding Assay for Ki Determination

This protocol describes the methodology used to determine the binding affinity (Ki) of this compound for adenosine receptors.

1. Membrane Preparation:

  • For rat A1 and A2A receptors, cerebral cortex and striatum tissues are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • For human and rat A3 receptors, membranes from CHO cells stably expressing the respective receptors are used.

  • Homogenates are centrifuged at 48,000 x g for 15 minutes at 4°C. The resulting pellet is resuspended in fresh buffer and centrifuged again.

  • The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a Bradford assay.

2. Binding Assay:

  • The assay is performed in a final volume of 200 µL containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and adenosine deaminase (2 IU/mL).

  • Membrane homogenates (50-100 µg protein) are incubated with a fixed concentration of a suitable radioligand ([3H]R-PIA for A1, [3H]CGS21680 for A2A, and [125I]AB-MECA for A3) and varying concentrations of this compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 10 µM NECA).

  • The mixture is incubated at 25°C for 90 minutes.

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

  • Filters are washed three times with 4 mL of ice-cold buffer.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

4. Data Analysis:

  • IC50 values are determined from competition curves using non-linear regression analysis.

  • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Growth Inhibition Assay

This protocol details the method to assess the effect of this compound on cordycepin-induced growth inhibition in B16-BL6 mouse melanoma cells.[2]

1. Cell Culture:

  • B16-BL6 mouse melanoma cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment:

  • Cells are seeded in 96-well plates at a density of 1 x 104 cells/well.

  • After 24 hours, the cells are pre-treated with 1 µM this compound for 30 minutes.

  • Subsequently, 30 µM cordycepin is added to the wells.

3. Cell Viability Assessment:

  • After 48 hours of incubation, cell viability is determined using an MTT assay.

  • 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell growth inhibition is calculated relative to untreated control cells.

Electrophysiological Recording in Dorsal Root Ganglion (DRG) Neurons

This protocol describes the whole-cell patch-clamp technique used to study the effects of this compound on N-type Ca2+ currents and action potential firing in isolated rat DRG neurons.[4][5]

1. DRG Neuron Isolation and Culture:

  • Dorsal root ganglia are dissected from young rats (3-4 weeks old) and collected in ice-cold DMEM.

  • Ganglia are enzymatically dissociated using a combination of collagenase and dispase.

  • Dissociated neurons are plated on poly-L-lysine-coated glass coverslips and cultured in a neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin for 1-2 days before recording.

2. Electrophysiological Recordings:

  • Whole-cell patch-clamp recordings are performed at room temperature.

  • The external solution contains (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).

  • The internal pipette solution for Ca2+ current recordings contains (in mM): 120 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg, and 0.3 GTP-Na (pH 7.2).

  • For current-clamp recordings of action potentials, the internal solution contains (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, and 0.3 GTP-Na (pH 7.2).

3. Voltage-Clamp Protocol for Ca2+ Currents:

  • Neurons are held at a holding potential of -80 mV.

  • Ca2+ currents are evoked by a depolarizing step to 0 mV for 200 ms.

  • The effect of adenosine (agonist) is measured, followed by co-application of this compound to assess its antagonistic effect.

4. Current-Clamp Protocol for Action Potential Firing:

  • Neurons are held at their resting membrane potential.

  • Action potentials are evoked by injecting depolarizing current steps of increasing amplitude.

  • The effect of an A3AR agonist (e.g., Cl-IB-MECA) on the number of evoked action potentials is recorded in the absence and presence of this compound.

5. Data Analysis:

  • The amplitude of the Ca2+ current is measured as the peak inward current.

  • The number of action potentials fired at each current step is counted.

  • Statistical analysis is performed to compare the effects of the agonist and antagonist.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with in vitro studies of this compound.

G cluster_0 A3AR Signaling in Melanoma Cells Cordycepin Cordycepin A3AR A3 Adenosine Receptor Cordycepin->A3AR Activates GSK3b GSK-3β A3AR->GSK3b Activates MRS1523 This compound MRS1523->A3AR Blocks CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inhibits Proliferation Cell Proliferation CyclinD1->Proliferation Promotes

Caption: A3AR signaling pathway in cordycepin-treated melanoma cells.

G cluster_1 Experimental Workflow: Radioligand Binding Assay MembranePrep Membrane Preparation Incubation Incubation with Radioligand & this compound MembranePrep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for determining the binding affinity of this compound.

G cluster_2 A3AR-Mediated Modulation of Neuronal Excitability Adenosine Adenosine / Agonist A3AR A3 Adenosine Receptor (on DRG Neuron) Adenosine->A3AR Activates G_protein Gi/o Protein A3AR->G_protein Activates MRS1523 This compound MRS1523->A3AR Blocks N_type_Ca_channel N-type Ca2+ Channel G_protein->N_type_Ca_channel Inhibits AP_firing Action Potential Firing G_protein->AP_firing Inhibits Ca_influx Ca2+ Influx N_type_Ca_channel->Ca_influx Ca_influx->AP_firing Modulates

Caption: A3AR signaling in dorsal root ganglion neurons.

References

Pharmacological Profile of MRS 1523: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 1523 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate further research and development of this compound.

Introduction

Adenosine is a ubiquitous signaling nucleoside that exerts its effects through four receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is involved in diverse cellular processes, including inflammation, cell proliferation, and apoptosis. Its unique expression profile and signaling characteristics make it an attractive therapeutic target for a range of conditions. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of the A3AR and as a potential lead compound for drug development.

Mechanism of Action

This compound functions as a competitive antagonist at the A3 adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist adenosine and other A3AR agonists, thereby inhibiting the downstream signaling cascade. The A3AR is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the G protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways. This compound prevents these agonist-induced effects.

cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP (decreased) AC->cAMP Catalyzes Adenosine Adenosine (Agonist) Adenosine->A3AR Binds & Activates MRS1523 This compound (Antagonist) MRS1523->A3AR Binds & Blocks Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

Pharmacological Data

The affinity and selectivity of this compound have been characterized across different species using radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for A3 Adenosine Receptors
SpeciesKi (nM)Reference(s)
Human18.9 - 43.9[1][2][3][4]
Rat113 - 216[1][2][3][4]
Mouse349[4]
Table 2: Selectivity Profile of this compound
Receptor Subtype (Rat)Selectivity (fold vs. A3)Reference(s)
A1140[1][2][3]
A2A18[1][2][3]

In Vitro and In Vivo Effects

Antihyperalgesic Effect

This compound has been shown to exert an antihyperalgesic effect by blocking N-type Ca2+ channels and inhibiting action potentials in isolated rat dorsal root ganglion (DRG) neurons.[1][2] In these neurons, the endogenous agonist adenosine reduces N-type Ca2+ currents, an effect that is significantly inhibited by this compound.[5]

Neuroprotection

In models of ischemia, this compound has demonstrated neuroprotective properties. Studies on hippocampal slices subjected to oxygen-glucose deprivation (OGD) have shown that this compound can protect against irreversible synaptic depression.[6]

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for the A3 adenosine receptor.

Objective: To determine the inhibition constant (Ki) of this compound at the A3 adenosine receptor.

Materials:

  • Cell membranes expressing the A3 adenosine receptor (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the A3AR (e.g., [125I]I-AB-MECA).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a non-labeled A3AR agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Start Start Membrane_Prep Prepare A3AR-expressing cell membranes Start->Membrane_Prep Incubation Incubate membranes with radioligand and this compound Membrane_Prep->Incubation Filtration Filter to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Analysis Calculate Ki value from IC50 and Cheng-Prusoff equation Counting->Analysis End End Analysis->End

Figure 2: Workflow for a typical radioligand binding assay to determine the affinity of this compound.

cAMP Accumulation Assay

This assay is used to determine the functional antagonism of this compound at the A3AR.

Objective: To measure the ability of this compound to inhibit agonist-induced changes in intracellular cAMP levels.

Materials:

  • Cells expressing the A3 adenosine receptor.

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • This compound.

  • Forskolin (to stimulate adenylyl cyclase).

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

  • Cell Culture: Plate A3AR-expressing cells in a suitable microplate.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of an A3AR agonist (since A3AR is Gi-coupled, it inhibits adenylyl cyclase. Therefore, cells are typically co-stimulated with forskolin to induce a measurable cAMP level that can be inhibited by the agonist).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its potency in antagonizing the agonist effect.

Start Start Cell_Culture Culture A3AR-expressing cells Start->Cell_Culture Preincubation Pre-incubate cells with varying concentrations of this compound Cell_Culture->Preincubation Stimulation Stimulate with A3AR agonist and forsklin Preincubation->Stimulation Lysis Lyse cells to release intracellular contents Stimulation->Lysis Detection Measure cAMP levels using an assay kit Lysis->Detection Analysis Analyze data to determine functional antagonism Detection->Analysis End End Analysis->End

Figure 3: Workflow for a cAMP accumulation assay to assess the functional antagonism of this compound.

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the A3 adenosine receptor. Its favorable pharmacological profile makes it an indispensable tool for investigating the physiological and pathophysiological roles of the A3AR. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its therapeutic potential in various disease models.

References

MRS 1523: A Comparative Analysis of its Selectivity for Human versus Rat A3 Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of MRS 1523, a potent antagonist of the A3 adenosine receptor (A3AR). A thorough understanding of the species-specific binding affinities of investigational compounds is paramount for the accurate interpretation of preclinical data and the successful translation of novel therapeutics to the clinic. This document details the quantitative binding data of this compound for human and rat A3ARs, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways involved.

Quantitative Data Summary

The binding affinity of this compound for human and rat A3 adenosine receptors has been determined through competitive radioligand binding assays. The data clearly indicate a higher affinity of this compound for the human A3 receptor as compared to the rat ortholog.

CompoundReceptorKi (nM)
This compoundHuman A318.9[1][2]
This compoundRat A3113[1][2]

Table 1: Binding Affinities (Ki) of this compound for Human and Rat A3 Adenosine Receptors. The Ki value represents the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o and Gq proteins.[3] Upon activation by an agonist, the receptor initiates a cascade of intracellular signaling events. The Gi/o pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The Gq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

A3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol A3R A3 Adenosine Receptor G_protein Gαi/o / Gαq Gβγ A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC Phospholipase C G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C DAG->PKC Activates Agonist Agonist Agonist->A3R Binds to

A3 Adenosine Receptor Signaling Pathway

Experimental Protocols

The determination of the binding affinity of this compound for human and rat A3 adenosine receptors is typically performed using a competitive radioligand binding assay. The following is a generalized yet comprehensive protocol based on established methodologies.

Membrane Preparation
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human A3 adenosine receptor or the rat A3 adenosine receptor.[4]

  • Cell Harvest: Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Resuspension and Storage: Resuspend the membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C until use.[5]

Competitive Radioligand Binding Assay
  • Assay Setup: The assay is typically performed in a 96-well plate format.[5]

  • Reaction Mixture: To each well, add the following components in a final volume of 200-250 µL:

    • Cell membranes (containing either human or rat A3 receptors).

    • A fixed concentration of a high-affinity radioligand for the A3 receptor, such as [125I]I-AB-MECA.[4]

    • Increasing concentrations of the unlabeled competitor compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Incubation: Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).[5]

  • Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity measured in the absence of any competitor.

    • Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a known A3 receptor ligand (e.g., IB-MECA) to block all specific binding.

    • Specific Binding: Calculated by subtracting non-specific binding from total binding.

    • IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).

    • Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep Membrane Preparation (Cells expressing hA3 or rA3 receptor) start->prep assay_setup Assay Setup in 96-well Plate prep->assay_setup add_components Add Components: - Membranes - Radioligand ([¹²⁵I]I-AB-MECA) - this compound (competitor) assay_setup->add_components incubation Incubation to Reach Equilibrium add_components->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Wash Filters (Remove non-specific binding) filtration->washing measurement Measure Radioactivity (Scintillation Counting) washing->measurement analysis Data Analysis (Calculate IC₅₀ and Kᵢ) measurement->analysis end End analysis->end

Competitive Radioligand Binding Assay Workflow

References

MRS 1523: A Technical Guide for Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of MRS 1523, a pivotal research tool for investigating the pharmacology and function of adenosine receptors. We will explore its chemical properties, binding affinities, mechanism of action, and applications in various research fields, supplemented with detailed experimental protocols and pathway visualizations.

Introduction to this compound

This compound is a potent and highly selective competitive antagonist for the A3 adenosine receptor (A3AR).[1][2][3] Its chemical name is propyl 6-ethyl-5-(ethylthiocarbonyl)-2-phenyl-4-propylnicotinate.[4][5] Due to its high selectivity, particularly for the human A3 receptor, this compound has become an indispensable tool for elucidating the physiological and pathophysiological roles of this receptor subtype.[1][4] It is widely used to confirm that a biological response to an adenosine agonist is specifically mediated by the A3 receptor, by demonstrating that the response can be blocked by this compound.[5][6]

Physicochemical and Pharmacological Properties

The utility of this compound as a research tool is defined by its specific chemical and pharmacological characteristics.

Table 1: Chemical Properties of this compound

PropertyValueReference
Chemical Name propyl 6-ethyl-5-(ethylthiocarbonyl)-2-phenyl-4-propylnicotinate[4][5]
CAS Number 212329-37-8[2][3][4]
Molecular Formula C23H29NO3S[3][4]
Molecular Weight 399.55 g/mol [4]
Solubility Soluble in DMSO and Ethanol[3][4]

Table 2: Binding Affinity (Ki) of this compound at Adenosine Receptors

Binding affinity data highlights the selectivity of this compound. It shows significantly higher affinity for the A3 receptor compared to other subtypes. It's important to note that selectivity can be species-dependent.[7][8]

Receptor SubtypeSpeciesKi (nM)Selectivity vs. A1/A2AReference
A3 Human18.9-[1][2][3]
A3 Human43.9-[8]
A3 Rat113140-fold vs A1, 18-fold vs A2A[1][2]
A3 Rat216-[8]
A3 Mouse349Moderately selective[7][8]

Table 3: Functional Antagonism of this compound in Various Assays

This compound has been shown to effectively antagonize A3 receptor-mediated effects in a variety of functional assays.

Experimental ModelAgonist UsedObserved Effect of this compoundConcentrationReference
Human Endothelial Progenitor CellsNECABlocks NECA-induced cell migrationKi = 147 nM[1]
Rat Dorsal Root Ganglion NeuronsAdenosineInhibits adenosine-induced reduction of N-type Ca currents by 56%Not specified[1]
Rat Hippocampal Slices (OGD model)Endogenous AdenosineProtects from irreversible fEPSP depression100 nM[9]
Rat Ischemic Brain Injury ModelLJ529 (A3 Agonist)Abolishes the neuroprotective effect of the agonistNot specified[6]
Microglia (in vitro)LJ529 (A3 Agonist)Abolishes the inhibitory effect on microglial chemotaxisNot specified[6]
B16-F10 Melanoma CellsIB-MECA (A3 Agonist)Reverses the increase in GSK-3β levelsNot specified[5]

Mechanism of Action and Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate the diverse effects of extracellular adenosine.[10] There are four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi), which inhibit adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors couple to stimulatory G proteins (Gs), activating AC and increasing cAMP levels.[11] The A2B and A3 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which leads to the mobilization of intracellular calcium.[12][13]

This compound acts as a competitive antagonist at the A3 receptor, binding to the receptor without activating it and thereby preventing the endogenous ligand adenosine or synthetic agonists from binding and initiating downstream signaling.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Ado Adenosine / Agonist A3R A3 Receptor Ado->A3R Activates MRS1523 This compound MRS1523->A3R Blocks G_alpha_i Gαi A3R->G_alpha_i Activates G-protein G_alpha_q Gαq A3R->G_alpha_q Activates G-protein G_beta_gamma Gβγ AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC Activates cAMP cAMP IP3 IP3 DAG DAG ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Response_cAMP Cellular Response (e.g., ↓ Proliferation) PKA->Response_cAMP Leads to PIP2 PIP2 PIP2->IP3 PIP2->DAG Cleaves Ca2 ↑ [Ca²⁺]i IP3->Ca2 Releases PKC PKC DAG->PKC Activates Ca2->PKC Activates Response_PLC Cellular Response (e.g., Inflammation) PKC->Response_PLC Leads to

A3 Adenosine Receptor Signaling and this compound Blockade

Key Experimental Protocols

This compound is utilized in a range of experimental setups. Below are generalized protocols for common assays.

This protocol is used to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor of interest (e.g., A3AR in HEK-293 cells).

  • Adenosine Deaminase Treatment: Pre-incubate membranes with adenosine deaminase (ADA) to remove any endogenous adenosine.

  • Assay Incubation: In a microplate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]PSB-11 for A3AR), and varying concentrations of this compound (the competitor).

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start: Determine Ki of this compound prep Prepare membranes from cells expressing target receptor start->prep ada Treat membranes with Adenosine Deaminase (ADA) prep->ada setup Set up assay: 1. Membranes 2. Radioligand (e.g., [3H]PSB-11) 3. Varying [this compound] ada->setup incubate Incubate to reach equilibrium setup->incubate filter Rapidly filter to separate bound from unbound ligand incubate->filter measure Measure radioactivity on filters filter->measure analyze Plot data and perform non-linear regression measure->analyze calc Calculate IC50 and then Ki using Cheng-Prusoff equation analyze->calc end_node End: Ki value determined calc->end_node

Workflow for Radioligand Competitive Binding Assay

This assay measures the ability of this compound to antagonize the A3 agonist-mediated inhibition of cAMP production.

Methodology:

  • Cell Culture: Culture cells expressing the A3 receptor (e.g., CHO-hA3R cells) in appropriate media.

  • Pre-treatment: Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., Forskolin) to stimulate cAMP production, along with a fixed concentration of an A3 agonist (e.g., IB-MECA or Cl-IB-MECA) to inhibit it.

  • Incubation: Incubate for a defined time (e.g., 15 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound. The data will show a dose-dependent reversal of the agonist's inhibitory effect. Calculate the potency of this compound as an antagonist (often expressed as a Kb or pA2 value).

This protocol outlines the use of this compound to investigate the role of A3AR in cerebral ischemia.[6]

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats.[6]

  • Induction of Ischemia: Induce focal cerebral ischemia using the middle cerebral artery occlusion (MCAO) model. This typically involves inserting a filament to block the artery for a set duration (e.g., 1.5 hours).[6]

  • Drug Administration: Administer this compound (and/or an A3 agonist as a comparator) at the time of reperfusion (when the filament is withdrawn). Administration can be via routes like intravenous or intraperitoneal injection.

  • Reperfusion: Allow the animals to recover and reperfuse for a period, typically 24 hours.[6]

  • Neurological Assessment: Evaluate neurological deficits using a standardized scoring system.

  • Infarct Volume Measurement: Sacrifice the animals, section the brains, and stain with a dye like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct (damaged) area. Quantify the infarct volume.

  • Data Analysis: Compare the infarct volume and neurological scores between the vehicle-treated group, the agonist-treated group, and the group treated with the agonist plus this compound. A reversal of the agonist's protective effect by this compound confirms the involvement of the A3 receptor.

Applications in Research

The selectivity of this compound makes it a valuable tool across multiple research domains.

  • Cancer Research: A3 receptors are often overexpressed in tumor cells.[3] A3 agonists like IB-MECA can inhibit the growth of melanoma, colon, and prostate carcinoma cells.[5] this compound is used to demonstrate that this anti-tumor effect is specifically mediated through the A3 receptor by showing it can counteract the agonist's action.[5]

  • Neuroscience: In models of cerebral ischemia, A3 receptor activation can be neuroprotective.[6] this compound is used to block this protection, thereby confirming the role of A3AR in neuroprotective signaling pathways.[6][14] It has also been shown to protect hippocampal slices from damage after oxygen-glucose deprivation.[9]

  • Inflammation and Immunology: The A3 receptor is a key modulator of inflammatory processes.[15] this compound has been used in models of airway inflammation to show that blocking A3AR can prevent eosinophilia and mucus production.[15] It is also used to study the role of A3AR in modulating the release of inflammatory cytokines and the migration of inflammatory cells.[6][16]

  • Pain Research: Studies on dorsal root ganglion (DRG) neurons have shown that this compound can exert an antihyperalgesic effect, suggesting a role for A3 receptors in pain signaling pathways.[1][2]

cluster_hypothesis Hypothesis & Rationale cluster_experiment Experimental Validation cluster_observation Observation cluster_conclusion Conclusion H1 A3AR is overexpressed in tumor cells H2 A3AR agonists (e.g., IB-MECA) inhibit tumor cell growth H1->H2 E1 Treat tumor cells with A3 agonist H2->E1 E2 Co-treat tumor cells with A3 agonist + this compound H2->E2 O1 Tumor growth is inhibited E1->O1 O2 Inhibitory effect is reversed E2->O2 C1 The anti-tumor effect is specifically mediated by A3AR O1->C1 O2->C1

Logic Flow for Using this compound in Cancer Research

Conclusion

This compound is a potent and selective A3 adenosine receptor antagonist that serves as a critical tool for pharmacological research. Its ability to specifically block A3AR-mediated signaling allows researchers to dissect the complex roles of this receptor in a wide array of biological processes, from cancer progression and neuroprotection to inflammation and pain. The use of this compound in well-defined experimental protocols will continue to advance our understanding of adenosine signaling and aid in the development of novel therapeutics targeting the A3 receptor.

References

Downstream Signaling of MRS 1523 Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core downstream signaling pathways modulated by MRS 1523, a potent and selective antagonist of the A3 adenosine receptor (A3AR). The A3AR, a G protein-coupled receptor (GPCR), is a critical target in various physiological and pathological processes, including inflammation, cancer, and neuroprotection. Understanding the molecular consequences of its antagonism by this compound is paramount for advancing research and therapeutic development.

Core Concepts of this compound Antagonism

This compound exerts its effects by competitively binding to the A3AR, thereby blocking the intracellular signaling cascades typically initiated by the endogenous agonist, adenosine. The A3AR primarily couples to inhibitory G proteins (Gi/o), leading to a cascade of events that ultimately regulate cellular function. The antagonism of this receptor by this compound effectively reverses or prevents these agonist-induced responses.

Quantitative Data Summary

The potency and selectivity of this compound have been quantified across various studies. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity and functional antagonism.

Parameter Species Receptor Value Reference
KiHumanA318.9 nM[1][2]
KiRatA3113 nM[1][2]
KiRatA1>15,820 nM (140-fold selectivity vs. A3)[1][2]
KiRatA2A>2,034 nM (18-fold selectivity vs. A3)[1][2]
Ki (calculated)HumanA3147 nM (inhibition of NECA-induced migration)[1]
EC50RatA30.25 nM (neuroprotection in hippocampal slices)[3]

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of this compound.

Experimental Model Agonist This compound Concentration Effect Reference
Isolated rat dorsal root ganglion (DRG) neuronsAdenosineNot specified56% inhibition of adenosine-induced reduction in N-type Ca2+ currents[1]
Human endothelial progenitor cells (hEPCs)NECA100 nM70% inhibition of NECA-induced migration[1]
Rat hippocampal slicesOxygen-glucose deprivation (OGD)100 nMAlmost total recovery of field excitatory postsynaptic potential (fEPSP)[3]
HaCat cells (human keratinocytes)Piclidenoson (A3AR agonist)Not specifiedCounteracted the agonist-induced deregulation of the NF-κB signaling pathway[4]

Table 2: Functional Antagonism of this compound in Various Assays.

Key Downstream Signaling Pathways

The antagonism of A3AR by this compound primarily impacts three major signaling pathways: the adenylyl cyclase/cAMP pathway, the MAPK/ERK pathway, and ion channel modulation. There is also emerging evidence for its influence on the NF-κB and Wnt signaling cascades.

Adenylyl Cyclase / cyclic AMP (cAMP) Pathway

Activation of the A3AR by an agonist leads to the inhibition of adenylyl cyclase via the α-subunit of the Gi protein. This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5] Consequently, the activity of protein kinase A (PKA), a key downstream effector of cAMP, is reduced. This compound, by blocking the A3AR, prevents this agonist-induced decrease in cAMP levels, thereby maintaining PKA activity.

cluster_membrane cluster_cytoplasm A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates MRS1523 This compound MRS1523->A3AR Blocks Agonist Adenosine (Agonist) Agonist->A3AR Activates

A3AR-cAMP signaling pathway antagonism by this compound.
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

The A3AR has been shown to modulate the activity of the MAPK/ERK pathway.[5] Activation of the receptor can lead to the phosphorylation and activation of ERK1/2, a key regulator of cell proliferation, differentiation, and survival. By blocking the A3AR, this compound can inhibit agonist-induced ERK1/2 activation.

cluster_membrane cluster_cytoplasm A3AR A3 Adenosine Receptor Upstream_Kinases Upstream Kinases A3AR->Upstream_Kinases Activates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates MRS1523 This compound MRS1523->A3AR Blocks Agonist Adenosine (Agonist) Agonist->A3AR Activates

A3AR-MAPK/ERK pathway antagonism by this compound.
Ion Channel Modulation

This compound has been demonstrated to block the A3AR-mediated modulation of ion channels, particularly N-type calcium (Ca2+) channels in dorsal root ganglion (DRG) neurons.[1] Agonist activation of A3AR leads to a reduction in N-type Ca2+ currents and neuronal firing. This compound antagonizes this effect, thereby restoring normal Ca2+ influx and neuronal excitability.

NF-κB and Wnt Signaling Pathways

There is evidence to suggest that A3AR signaling can intersect with the NF-κB and Wnt pathways, which are critical in inflammation and development, respectively. For instance, an A3AR agonist was shown to deregulate the NF-κB signaling pathway, an effect that was counteracted by this compound.[4] While the precise mechanisms are still under investigation, antagonism by this compound may prevent the A3AR-mediated modulation of these pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's downstream signaling are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular levels of cAMP, providing a direct measure of adenylyl cyclase activity.

Principle: Competitive immunoassay where endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.

Protocol:

  • Cell Culture: Plate cells expressing the A3AR in a 96-well plate and culture overnight.

  • Agonist and Antagonist Treatment: Pre-incubate cells with this compound or vehicle for 15-30 minutes.

  • Stimulation: Add an A3AR agonist (e.g., NECA, IB-MECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a specified time (e.g., 10-30 minutes).

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Perform a competitive immunoassay using a commercial kit (e.g., HTRF, ELISA, or AlphaScreen). This typically involves adding a labeled cAMP tracer and a specific anti-cAMP antibody.

  • Signal Measurement: Read the signal on a plate reader appropriate for the chosen detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Generate a standard curve with known cAMP concentrations. Calculate the cAMP concentration in the samples and determine the IC50 value for this compound.

Start Start Cell_Culture Plate and culture A3AR-expressing cells Start->Cell_Culture Treatment Pre-incubate with this compound or vehicle Cell_Culture->Treatment Stimulation Add A3AR agonist + PDE inhibitor Treatment->Stimulation Lysis Lyse cells Stimulation->Lysis Detection Perform competitive cAMP immunoassay Lysis->Detection Measurement Read signal on plate reader Detection->Measurement Analysis Calculate cAMP concentration and IC50 Measurement->Analysis End End Analysis->End

Workflow for a cAMP accumulation assay.
Western Blotting for MAPK/ERK Phosphorylation

This technique is used to detect the phosphorylation state of specific proteins, such as ERK1/2, as an indicator of MAPK pathway activation.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound followed by an A3AR agonist for various time points.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2). Also, probe a separate blot or strip and re-probe the same blot with an antibody for the total form of the protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Start Start Cell_Treatment Culture and treat cells with this compound and agonist Start->Cell_Treatment Lysis Lyse cells with inhibitors Cell_Treatment->Lysis Quantification Quantify protein concentration Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with anti-phospho and anti-total primary antibodies Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with ECL substrate Secondary_Ab->Detection Analysis Perform densitometry analysis Detection->Analysis End End Analysis->End

Workflow for Western blotting of phosphorylated proteins.
Electrophysiological Recording of N-type Ca2+ Currents

This technique directly measures the flow of ions across the cell membrane, providing a functional readout of ion channel activity.

Protocol:

  • Cell Preparation: Isolate and culture dorsal root ganglion (DRG) neurons on coverslips.

  • Patch-Clamp Setup: Use the whole-cell patch-clamp configuration to record ion currents from a single neuron.

  • Recording Solution: Use an external solution containing Ba2+ as the charge carrier for Ca2+ channels and an internal solution with appropriate ions and a Cs+-based solution to block K+ channels.

  • Voltage Protocol: Apply a voltage-step protocol to elicit N-type Ca2+ currents.

  • Drug Application: Perfuse the cells with an external solution containing an A3AR agonist in the presence or absence of this compound.

  • Data Acquisition: Record the changes in the amplitude of the N-type Ca2+ currents before, during, and after drug application.

  • Data Analysis: Analyze the percentage of inhibition of the Ca2+ current by the agonist and the reversal of this inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the A3 adenosine receptor. Its antagonism of the A3AR leads to the modulation of key downstream signaling pathways, including the inhibition of adenylyl cyclase, attenuation of MAPK/ERK signaling, and regulation of ion channel activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further elucidate the intricate mechanisms of this compound action and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for MRS 1523 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1523 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1] Due to the overexpression of A3AR in various cancer and inflammatory cells, it has emerged as a significant target for therapeutic intervention.[2] this compound serves as a valuable research tool for investigating the role of A3AR in cellular processes such as proliferation, migration, and signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments, along with quantitative data and representations of the associated signaling pathways.

Physicochemical Properties and Receptor Affinity

This compound is a non-xanthine derivative with high affinity and selectivity for the human and rat A3 adenosine receptors. Its binding affinities are summarized in the table below.

Receptor SubtypeSpeciesKi (nM)
A3AR Human 18.9 [1]
A3AR Rat 113 [1]
A1ARRat>15,820
A2AARRat>2,034

Table 1: Binding Affinity of this compound for Adenosine Receptors. Ki values represent the concentration of this compound required to inhibit 50% of radioligand binding.

Experimental Protocols

General Guidelines for Preparing this compound Stock Solutions

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Reconstitution: Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 399.55 g/mol , dissolve 1 mg in 250.3 µL of DMSO.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.

Application 1: Inhibition of Cell Migration

The A3 adenosine receptor is known to play a role in cell migration. This compound can be used to investigate the involvement of A3AR in this process by antagonizing the effects of A3AR agonists.

Transwell Migration Assay Protocol

This protocol describes how to assess the effect of this compound on the migration of human endothelial progenitor cells (hEPCs) induced by an adenosine receptor agonist, such as NECA (5'-N-Ethylcarboxamidoadenosine).

Materials:

  • Human Endothelial Progenitor Cells (hEPCs)

  • Basal medium (e.g., EBM-2) with supplements

  • Fetal Bovine Serum (FBS)

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)

  • NECA (A3AR agonist)

  • This compound

  • Calcein AM or Crystal Violet for cell staining

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Culture: Culture hEPCs in complete medium until they reach 80-90% confluency.

  • Cell Starvation: Prior to the assay, starve the cells in basal medium without serum or growth factors for 4-6 hours.

  • Preparation of Chemoattractant: In the lower chamber of the 24-well plate, add basal medium containing the chemoattractant (e.g., 100 nM NECA).

  • Cell Seeding: Harvest the starved cells and resuspend them in basal medium. Pre-incubate the cells with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Initiation of Migration: Seed the pre-incubated cells (e.g., 5 x 104 cells) in the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.

  • Quantification of Migration:

    • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the migrated cells with a suitable dye (e.g., 0.1% Crystal Violet or Calcein AM).

    • Elute the Crystal Violet with 10% acetic acid and measure the absorbance at 590 nm, or quantify the fluorescence if using Calcein AM.

    • Alternatively, count the number of migrated cells in several random fields under a microscope.

Expected Results:

This compound is expected to inhibit NECA-induced cell migration in a dose-dependent manner.

Cell LineAgonist (Concentration)This compound Concentration% Inhibition of Migration
hEPCsNECA (concentration not specified)1 nMPartial blockade[1]
hEPCsNECA (concentration not specified)100 nM~70%[1]

Table 2: Effect of this compound on Cell Migration.

Experimental Workflow for Transwell Migration Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Culture and starve hEPCs C Harvest and resuspend cells A->C B Prepare chemoattractant (NECA) in lower chamber D Pre-incubate cells with this compound or vehicle C->D E Seed cells in Transwell upper chamber D->E F Incubate for 4-6 hours E->F G Remove non-migrated cells F->G H Fix and stain migrated cells G->H I Quantify migrated cells (absorbance/fluorescence/counting) H->I

Workflow for the Transwell migration assay.

Application 2: Antagonism of Cell Proliferation Inhibition

A3AR activation can have dual effects on cell proliferation, either promoting or inhibiting it depending on the cell type and conditions. This compound can be used to block the anti-proliferative effects of A3AR agonists.

MTT Cell Proliferation Assay Protocol

This protocol details the use of this compound to counteract the growth-suppressive effects of cordycepin, an adenosine analogue, in B16-BL6 melanoma cells.

Materials:

  • B16-BL6 mouse melanoma cells

  • DMEM with 10% FBS

  • Cordycepin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed B16-BL6 cells into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 µM, 1 µM) or vehicle control for 30 minutes.

  • Treatment with Cordycepin: Add cordycepin (e.g., 60 µM) to the wells and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: At the end of the incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Expected Results:

This compound is expected to reverse the inhibition of cell proliferation caused by cordycepin.

Cell LineAgonist (Concentration)This compound ConcentrationOutcome
B16-BL6Cordycepin (60 µM)0.1 µMAntagonized growth suppression to 40.7% of control[1]
B16-BL6Cordycepin (60 µM)1 µMAntagonized growth suppression to 57.4% of control[1]

Table 3: Effect of this compound on Cordycepin-Induced Growth Suppression.

Experimental Workflow for MTT Assay

G cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate and allow adherence B Pre-treat with this compound or vehicle A->B C Add cordycepin and incubate B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F

Workflow for the MTT cell proliferation assay.

A3 Adenosine Receptor Signaling Pathways

Activation of the A3AR by an agonist initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks the initial binding of the agonist to the receptor, thereby inhibiting all downstream signaling.

G Protein-Dependent Signaling

The A3AR primarily couples to Gi/o and Gq proteins.

  • Gi/o Pathway: Activation of Gi/o leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

  • Gq Pathway: Activation of Gq stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

G cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_downstream Downstream Effectors Agonist Adenosine Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates MRS1523 This compound MRS1523->A3AR Blocks Gi Gαi/o A3AR->Gi Gq Gαq A3AR->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP ↓ AC->cAMP IP3 IP3 ↑ PLC->IP3 DAG DAG ↑ PLC->DAG PKA PKA ↓ cAMP->PKA Ca2 Ca2+ ↑ IP3->Ca2 PKC PKC ↑ DAG->PKC

A3AR G protein-dependent signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway

A3AR activation can also lead to the phosphorylation and activation of the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This can occur through both G protein-dependent and -independent mechanisms. This compound would block this activation by preventing the initial agonist binding.

G cluster_receptor Cell Surface cluster_cascade Signaling Cascade cluster_response Cellular Response Agonist Adenosine Agonist A3AR A3 Adenosine Receptor Agonist->A3AR Activates MRS1523 This compound MRS1523->A3AR Blocks G_Protein G Protein Signaling A3AR->G_Protein PI3K PI3K G_Protein->PI3K Ras Ras G_Protein->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Response Gene Transcription, Proliferation, Differentiation ERK->Response

A3AR-mediated MAPK/ERK signaling pathway.

Conclusion

This compound is a critical tool for elucidating the role of the A3 adenosine receptor in various cellular functions. The protocols and data presented here provide a framework for designing and conducting experiments to investigate A3AR signaling and its impact on cell behavior. As with any experimental system, it is recommended to optimize concentrations and incubation times for the specific cell type and research question being addressed.

References

Application Notes: Dissolving MRS 1523 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MRS 1523 is a potent and selective antagonist of the Adenosine A3 Receptor (A3AR).[1][2] It displays high affinity for human and rat A3 receptors with Kᵢ values of 18.9 nM and 113 nM, respectively.[2][3] Due to its selectivity, this compound is a valuable tool for investigating the physiological and pathological roles of the A3AR in various in vivo models. Proper solubilization is critical for ensuring bioavailability, achieving accurate dosing, and obtaining reliable experimental results. These application notes provide detailed protocols for dissolving this compound for administration in animal studies.

Physicochemical and Pharmacological Properties of this compound

A summary of key quantitative data for this compound is presented below. This information is essential for calculating appropriate concentrations for stock and working solutions.

PropertyValueSource
Molecular Formula C₂₃H₂₉NO₃S[4]
Molecular Weight 399.55 g/mol [1][4]
Appearance Colorless to light yellow oilMedChemExpress
Ki (human A3R) 18.9 nM[2][3]
Ki (rat A3R) 113 nM[2][3]
In Vitro Solubility DMSO: ≥ 100 mg/mL (250.28 mM)MedChemExpress
In Vivo Solubility See Protocols BelowMedChemExpress

Experimental Protocols for In Vivo Administration

The following protocols provide two distinct, validated methods for dissolving this compound to prepare a clear, injectable solution suitable for in vivo research.

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for various administration routes where an aqueous vehicle is preferred.

Vehicle Composition:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG300 (Polyethylene glycol 300)

  • 5% Tween-80

  • 45% Saline (0.9% NaCl)

Achievable Concentration: ≥ 2.5 mg/mL (6.26 mM)

Detailed Methodology:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use a new, unopened vial of anhydrous DMSO, as it is hygroscopic and water content can affect solubility.

    • If necessary, use gentle heating or sonication to ensure the compound is fully dissolved, resulting in a clear solution.

  • Prepare Working Solution (Example for 1 mL):

    • Start with 400 µL of PEG300 in a sterile conical tube.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex thoroughly until the solution is homogeneous.

    • Add 50 µL of Tween-80 to the mixture. Vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.

    • Visually inspect the final solution to ensure it is clear and free of precipitation.

  • Administration and Storage:

    • It is strongly recommended to prepare this working solution fresh on the day of use.[1][2]

    • If a stock solution in DMSO is prepared in advance, it should be stored in tightly sealed aliquots at -20°C for up to one month or -80°C for up to six months.[2] Before use, allow the stock solution to equilibrate to room temperature.[1]

Protocol 2: Oil-Based Formulation

This formulation is ideal for subcutaneous or intramuscular administration, or for studies requiring a slower release profile.

Vehicle Composition:

  • 10% DMSO

  • 90% Corn Oil

Achievable Concentration: ≥ 2.5 mg/mL (6.26 mM)

Detailed Methodology:

  • Prepare Stock Solution:

    • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 25 mg/mL) as described in Protocol 1.

  • Prepare Working Solution (Example for 1 mL):

    • Start with 900 µL of sterile corn oil in a sterile conical tube.

    • Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the corn oil.

    • Vortex vigorously until a clear, homogeneous solution is achieved. Sonication may be required to aid dissolution.

  • Administration and Storage:

    • Prepare this formulation fresh daily.

    • This protocol should be used with caution for studies involving continuous dosing for periods longer than two weeks.

    • Store the DMSO stock solution as described in Protocol 1.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo administration using the aqueous-based formulation (Protocol 1).

G cluster_prep Solution Preparation Workflow node_weigh 1. Weigh this compound node_dmso 2. Dissolve in 100% DMSO (Prepare Stock Solution) node_weigh->node_dmso Vortex/Sonicate node_peg 3. Add Stock to PEG300 node_dmso->node_peg Vortex node_tween 4. Add Tween-80 node_peg->node_tween Vortex node_saline 5. Add Saline (QS) node_tween->node_saline Vortex node_final 6. Final Working Solution (Clear & Ready for Use) node_saline->node_final G cluster_pathway Adenosine A3 Receptor (A3AR) Signaling Pathway node_adenosine Adenosine node_a3r A3 Receptor (A3AR) node_adenosine->node_a3r Activates node_mrs1523 This compound (Antagonist) node_mrs1523->node_a3r Blocks node_gi Gᵢ Protein node_a3r->node_gi Activates node_ac Adenylyl Cyclase (AC) node_gi->node_ac Inhibits node_camp cAMP node_ac->node_camp Converts node_atp ATP node_atp->node_ac node_response Downstream Cellular Response node_camp->node_response Regulates

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of MRS 1523, a potent and selective antagonist for the adenosine A3 receptor (A3AR). This document is intended to guide researchers in designing and executing experiments to investigate the role of the A3AR in various physiological and pathological processes.

Introduction

This compound is a non-adenosine, dihydropyridine derivative that acts as a competitive antagonist at the adenosine A3 receptor. It exhibits high affinity for the human A3AR and displays significant selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). This selectivity makes this compound a valuable pharmacological tool for elucidating the specific functions of the A3AR in cellular signaling, inflammation, cancer biology, and neuroscience.

Mechanism of Action

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by its endogenous ligand, adenosine, the A3AR initiates downstream signaling cascades that can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, or the activation of phospholipase C (PLC), leading to an increase in intracellular inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent mobilization of intracellular calcium (Ca2+). This compound competitively binds to the A3AR, preventing adenosine from binding and activating these downstream signaling events.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound for various adenosine receptor subtypes and in different functional assays.

Parameter Receptor/Assay Species Value Reference
Ki Adenosine A3 ReceptorHuman18.9 nM[1][2][3]
Ki Adenosine A3 ReceptorRat113 nM[1][2][3]
Ki Adenosine A1 ReceptorRat15.6 µM[1]
Ki Adenosine A2A ReceptorRat2.05 µM[1]
Calculated Ki NECA-induced MigrationHuman147 nM[2]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of the adenosine A3 receptor and the inhibitory action of this compound.

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3R A3 Receptor Gi Gi A3R->Gi couples to Gq Gq A3R->Gq couples to AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Gi->AC inhibits Gq->PLC activates Adenosine Adenosine Adenosine->A3R activates MRS1523 This compound MRS1523->A3R inhibits Response Cellular Response cAMP->Response Ca2 Ca2+ IP3->Ca2 mobilizes DAG->Response Ca2->Response

Adenosine A3 Receptor Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study adenosine A3 receptor function.

Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound for the human adenosine A3 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK-293 or CHO cells stably expressing the human adenosine A3 receptor

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4)

  • Radioligand: [125I]N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([125I]I-AB-MECA) at a concentration of ~0.15 nM

  • Non-specific binding control: 1 µM IB-MECA

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Glass fiber filters (e.g., GF/B)

  • Scintillation counter and cocktail

Procedure:

  • Prepare cell membrane homogenates from HEK-293 or CHO cells expressing the human A3AR.

  • In a 96-well plate, add 32 µg of cell membrane protein per well.

  • Add increasing concentrations of this compound to the wells. For a competition curve, a range from 10 pM to 10 µM is recommended.

  • Add the radioligand, [125I]I-AB-MECA, to a final concentration of 0.15 nM.

  • For determining non-specific binding, add 1 µM of the unlabeled ligand IB-MECA instead of this compound.

  • Incubate the plate for 120 minutes at 22°C.

  • Following incubation, rapidly filter the samples under vacuum through glass fiber filters.

  • Wash the filters several times with ice-cold 50 mM Tris-HCl.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

  • Determine the IC50 value by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of this compound to antagonize the adenosine-mediated inhibition of cAMP production.

Materials:

  • CHO or HEK-293 cells expressing the human adenosine A3 receptor

  • Cell culture medium

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

  • Adenosine A3 receptor agonist (e.g., NECA or Cl-IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • This compound stock solution

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

  • Seed the cells in a 96-well plate and grow to confluency.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Add a fixed concentration of the A3AR agonist (e.g., the EC80 concentration of NECA) in the presence of forskolin (e.g., 10 µM).

  • Incubate for an appropriate time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound and calculate its IC50 value.

Intracellular Calcium Mobilization Assay

This assay determines the ability of this compound to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the adenosine A3 receptor (e.g., A6 renal epithelial cells or transfected HEK-293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Adenosine A3 receptor agonist (e.g., Cl-IB-MECA)

  • This compound stock solution

  • Fluorescence plate reader with injection capabilities

Procedure:

  • Plate the cells in a black-walled, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Using a fluorescence plate reader, measure the baseline fluorescence.

  • Inject a fixed concentration of the A3AR agonist (e.g., Cl-IB-MECA) and immediately begin recording the change in fluorescence over time.

  • The antagonist effect of this compound is observed as a reduction in the agonist-induced fluorescence signal.

  • Determine the IC50 of this compound from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for a competitive radioligand binding assay.

Workflow start Start prep_membranes Prepare Cell Membranes (A3AR expressing cells) start->prep_membranes plate_setup Set up 96-well Plate prep_membranes->plate_setup add_reagents Add Reagents: - Membranes - this compound (or vehicle) - Radioligand ([125I]I-AB-MECA) plate_setup->add_reagents incubate Incubate (120 min @ 22°C) add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash measure Measure Radioactivity (Scintillation Counter) filter_wash->measure analyze Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50/Ki measure->analyze end End analyze->end

Radioligand Binding Assay Workflow

Recommended Concentrations for Assays

Based on published literature, the following concentration ranges for this compound are recommended for various assays:

Assay Type Cell/Tissue Type Recommended Concentration Range Reference
Cell Viability/Proliferation B16-BL6 mouse melanoma cells0.1 - 1 µM[2]
Cell Migration Human endothelial progenitor cells (hEPCs)1 - 100 nM[2]
Electrophysiology (N-type Ca2+ current inhibition) Rat dorsal root ganglion (DRG) neurons~1 µM[2]
Calcium Mobilization A6 renal epithelial cells~1 µM (to antagonize agonist)[4]

Note: The optimal concentration of this compound may vary depending on the specific cell type, experimental conditions, and the concentration of the agonist being used. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Conclusion

This compound is a powerful and selective tool for investigating the pharmacology and physiological roles of the adenosine A3 receptor. The data and protocols provided in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for MRS 1523 in Dorsal Root Ganglion (DRG) Neuron Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1523 is a potent and selective antagonist for the A3 adenosine receptor (A3AR), exhibiting Ki values of 18.9 nM for human A3 receptors and 113 nM for rat A3 receptors.[1][2] In rats, it displays 140-fold and 18-fold selectivity over A1 and A2A receptors, respectively.[1][2] Research on dorsal root ganglion (DRG) neurons, which are primary sensory neurons crucial for transmitting pain signals, has identified the A3AR as a key modulator of neuronal excitability. Activation of A3AR has been shown to have antihyperalgesic effects, making it a promising target for novel pain therapeutics.[3][4][5] this compound serves as an essential pharmacological tool to investigate the physiological roles of A3AR in DRG neurons and to validate the specificity of A3AR agonists. These application notes provide a comprehensive overview of the use of this compound in DRG neuron research, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

In DRG neurons, the A3 adenosine receptor is coupled to Gi proteins. Activation of A3AR by adenosine or synthetic agonists leads to the inhibition of N-type voltage-dependent calcium channels (VDCCs) and a subsequent reduction in neuronal firing.[3][4] This inhibitory effect on calcium influx and action potential generation is believed to be a primary mechanism behind the analgesic effects observed with A3AR activation.[3][4][6] this compound, by selectively blocking the A3AR, prevents these downstream effects. It is therefore used to confirm that the observed physiological responses to adenosine or A3AR agonists are indeed mediated by the A3 receptor. For instance, the reduction in N-type Ca2+ currents by adenosine in rat DRG neurons is inhibited by 56% in the presence of this compound.[1][3]

Data Presentation

The following tables summarize the quantitative data for this compound and its effects in DRG neuron research.

Table 1: Binding Affinity and Selectivity of this compound

Receptor SubtypeSpeciesKi Value (nM)Selectivity vs. A1Selectivity vs. A2AReference
A3Human18.9--[1][2]
A3Rat113140-fold18-fold[1][2]

Table 2: Experimental Concentrations and Effects of this compound in Rat DRG Neurons

Experimental ConditionThis compound ConcentrationObserved EffectReference
Antagonism of adenosine-induced reduction of N-type Ca2+ currentsNot specified56% inhibition of adenosine's effect[1][3]
Prevention of A3AR agonist (Cl-IB-MECA) effect on ramp-evoked outward currents100 nMComplete prevention of the agonist effect[4]
Blockade of A3AR agonist (MRS5698) mediated analgesiaNot specified (spinal administration)Blocked the analgesic effect of the agonist[6]
Antagonism of cordycepin-induced growth suppression0.1 - 1 µMSignificant antagonism of cell number reduction[1]

Signaling Pathways and Experimental Workflow

Signaling Pathway of A3 Adenosine Receptor in DRG Neurons

A3R_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor Gi_protein Gi Protein A3R->Gi_protein Activates N_type_Ca_channel N-type Ca2+ Channel Ca_influx Ca2+ Influx (Reduced) N_type_Ca_channel->Ca_influx Mediates Gi_protein->N_type_Ca_channel Inhibits Adenosine Adenosine / Agonist Adenosine->A3R Activates MRS1523 This compound (Antagonist) MRS1523->A3R Blocks Action_Potential Action Potential Firing (Inhibited) Ca_influx->Action_Potential Leads to Analgesia Analgesic Effect Action_Potential->Analgesia Contributes to

Caption: A3AR signaling cascade in DRG neurons and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Effects on DRG Neuron Excitability

Experimental_Workflow cluster_prep Preparation cluster_experiment Electrophysiology Experiment cluster_analysis Data Analysis DRG_Isolation 1. Isolate Dorsal Root Ganglia (DRG) from rats Neuron_Culture 2. Culture DRG neurons DRG_Isolation->Neuron_Culture Patch_Clamp 3. Obtain whole-cell patch-clamp recordings Neuron_Culture->Patch_Clamp Baseline 4. Record baseline N-type Ca2+ currents Patch_Clamp->Baseline Agonist_Application 5. Apply A3R agonist (e.g., Cl-IB-MECA) Baseline->Agonist_Application Agonist_Effect 6. Record inhibition of Ca2+ currents Agonist_Application->Agonist_Effect MRS1523_Application 7. Apply this compound Agonist_Effect->MRS1523_Application Antagonism 8. Re-apply A3R agonist and record currents MRS1523_Application->Antagonism Data_Comparison 9. Compare current amplitudes (Baseline vs. Agonist vs. Agonist + this compound) Antagonism->Data_Comparison Conclusion 10. Determine if this compound blocks the agonist effect Data_Comparison->Conclusion

Caption: A typical experimental workflow for using this compound to validate A3AR-mediated effects in DRG neurons.

Experimental Protocols

Dorsal Root Ganglion (DRG) Neuron Culture

This protocol is adapted from methodologies used in studies investigating neuronal excitability.[3][4][7][8]

Materials:

  • 3- to 4-week-old Sprague-Dawley rats[3][4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Collagenase A/Dispase II mix

  • Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

  • Laminin-coated culture dishes

  • HBSS (Hank's Balanced Salt Solution)

Procedure:

  • Euthanize rats according to institutional guidelines.

  • Dissect the vertebral column and isolate the dorsal root ganglia from all accessible spinal segments.

  • Transfer the isolated DRGs into a petri dish containing supplemented HBSS.

  • Digest the ganglia in Collagenase A/Dispase II mix at 37°C with shaking for 15 minutes.

  • Centrifuge the cell suspension at 161 x g for 5 minutes and carefully remove the supernatant.

  • Gently triturate the pellet in supplemented neurobasal medium to obtain a single-cell suspension.

  • Plate the dissociated neurons onto laminin-coated culture dishes.

  • Incubate the cultured neurons at 37°C in a humidified atmosphere of 95% O2 and 5% CO2 for 18-24 hours before experimentation.

Patch-Clamp Electrophysiology

This protocol is designed to measure N-type calcium currents and neuronal firing in cultured DRG neurons.[3][4]

Solutions:

  • External solution (mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 D-glucose, pH adjusted to 7.4 with NaOH.[9]

  • Internal pipette solution (mM): 110 K-gluconate, 30 KCl, 10 HEPES, 1 MgCl2, and 2 CaCl2, pH adjusted to 7.25 with KOH.[9]

  • Drug solutions: Prepare stock solutions of this compound and A3R agonists (e.g., Cl-IB-MECA) in DMSO and dilute to the final concentration in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[4]

Procedure:

  • Place a coverslip with cultured DRG neurons in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Identify small- to medium-sized neurons for recording, as these are often nociceptors.

  • Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes with a resistance of 2-5 MΩ.

  • For Voltage-Clamp Recordings (N-type Ca2+ currents):

    • Hold the neuron at a potential of -75 mV.

    • Apply a voltage-ramp protocol (e.g., from +65 to -135 mV over 800 ms) to evoke voltage-dependent currents.

    • Record baseline currents.

    • Perfuse the A3R agonist and record the inhibition of the inward calcium current.

    • Wash out the agonist, then perfuse with this compound (e.g., 100 nM) for several minutes.

    • Co-apply the A3R agonist with this compound and record the currents to determine if the inhibitory effect is blocked.

  • For Current-Clamp Recordings (Action Potential Firing):

    • Record the resting membrane potential.

    • Inject depolarizing current steps to elicit action potentials and establish a baseline firing frequency.

    • Apply the A3R agonist and measure the change in firing frequency.

    • Apply this compound followed by the co-application of the agonist to test for antagonism.

Intracellular Calcium Imaging

This protocol allows for the measurement of changes in intracellular calcium concentration in response to A3R activation and blockade.[10]

Materials:

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM)

  • Confocal microscope equipped for ratiometric imaging

  • Cultured DRG neurons on coverslips

Procedure:

  • Load the cultured DRG neurons with a calcium indicator dye according to the manufacturer's instructions.

  • Place the coverslip in a recording chamber on the stage of a confocal microscope.

  • Acquire baseline fluorescence images.

  • Perfuse the chamber with a solution containing an A3R agonist and record the changes in intracellular calcium levels.

  • After washout, perfuse the cells with this compound.

  • Co-apply the A3R agonist with this compound to confirm that the agonist-induced calcium response is mediated by A3AR.

Conclusion

This compound is an indispensable tool for researchers studying the role of the A3 adenosine receptor in dorsal root ganglion neurons and its implications for pain signaling. Its high selectivity allows for the clear delineation of A3AR-mediated effects from those of other adenosine receptor subtypes. The protocols and data presented here provide a framework for designing and executing experiments to further elucidate the therapeutic potential of targeting the A3AR for pain management.

References

Application Notes and Protocols for MRS 1523 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 1523 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes.[1][2][3] Due to its ability to modulate cellular pathways involved in inflammation, nociception, and cell proliferation, this compound is a valuable tool for in vivo research in various disease models. These application notes provide a comprehensive overview of the administration of this compound in animal models, including detailed protocols, quantitative data from preclinical studies, and insights into its mechanism of action.

A critical consideration for researchers is the species-specific affinity of this compound. It exhibits a higher affinity for the human A3AR (Ki = 18.9 nM) compared to the rat A3AR (Ki = 113 nM).[1][2][3] This difference in potency should be carefully considered when designing and interpreting animal studies, particularly when aiming to translate findings to human applications. The selectivity for the rat A3AR over A1 and A2A receptors is 140- and 18-fold, respectively.[1][2][3]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

Cell TypeAgonist/StimulusThis compound ConcentrationObserved EffectReference
Human Endothelial Progenitor CellsNECA1 nM - 100 nMDose-dependent inhibition of NECA-induced cell migration (70% inhibition at 100 nM).[1]
Rat Dorsal Root Ganglion NeuronsAdenosineNot specifiedInhibited the adenosine-induced reduction of N-type Ca2+ currents by 56%.[1]
Tumor CellsCordycepin (60 µM)0.1 µM - 1 µMAntagonized cordycepin-induced growth suppression.[1][2]

Table 2: In Vivo Administration and Effects of this compound

Animal ModelDisease/ConditionAdministration RouteDosage of this compoundTreatment DurationKey FindingsReference
RatIschemia (in vitro slice model)Bath application100 nMDuring oxygen-glucose deprivationProtected hippocampal slices from irreversible synaptic depression.[4][5]
RatNeuropathic PainNot specified in detailNot specified in detailNot specified in detailExerted an antihyperalgesic effect.[1][2][3]
MouseIschemia (cerebral)Co-administration with A3AR agonistNot specified in detailPost-ischemicAbolished the cerebroprotective effects of the A3AR agonist.[6]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Accurate and consistent preparation of this compound is critical for reproducible experimental outcomes. Due to its hydrophobic nature, this compound requires a specific vehicle for solubilization. The following are recommended protocols for preparing this compound for injection in animal models.

Protocol 1: Aqueous Formulation

This formulation is suitable for routes of administration where an aqueous vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube. The recommended final concentration is 40%.

  • Mix thoroughly until the solution is clear.

  • Add Tween-80 to a final concentration of 5% and mix.

  • Finally, add sterile saline to reach the final desired volume (45% of the total volume).

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.[1]

Protocol 2: Lipid-Based Formulation

This formulation is an alternative, particularly for longer-term studies where repeated DMSO administration may be a concern.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to achieve the final desired concentration.

  • The final solvent composition will be 10% DMSO and 90% Corn Oil.[1]

  • This should result in a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • For studies lasting over two weeks, this protocol should be used with caution.[1]

Administration in a Rat Model of Neuropathic Pain

This protocol is a general guideline based on the known antihyperalgesic effects of this compound.

Animal Model:

  • Adult male Sprague-Dawley rats (200-250 g).

  • Induction of neuropathic pain via Chronic Constriction Injury (CCI) of the sciatic nerve.

Drug Administration:

  • Route: Intraperitoneal (i.p.) injection.

  • Dosage: Based on the available information, a starting dose range of 1-10 mg/kg could be explored in a dose-response study.

  • Vehicle: Prepare this compound using either Protocol 1 or 2 as described above.

  • Frequency: Administer once daily, starting on the day of surgery or after the establishment of hyperalgesia.

Outcome Measures:

  • Assess mechanical allodynia using von Frey filaments.

  • Measure thermal hyperalgesia using a plantar test apparatus.

  • Behavioral assessments should be conducted at baseline and at various time points post-injection.

Administration in a Mouse Model of Cerebral Ischemia

This protocol outlines the use of this compound to investigate the role of A3AR in ischemic brain injury.

Animal Model:

  • Adult C57BL/6 mice.

  • Induction of focal cerebral ischemia via transient middle cerebral artery occlusion (tMCAO).

Drug Administration:

  • Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosage: A dose-response study is recommended, starting from 1 mg/kg.

  • Vehicle: Use the aqueous formulation (Protocol 1) for i.v. administration, ensuring it is sterile-filtered.

  • Timing: Administer this compound at the time of reperfusion or at various time points post-MCAO to assess the therapeutic window.

Outcome Measures:

  • Measure infarct volume at 24 or 48 hours post-MCAO using TTC staining.

  • Assess neurological deficits using a standardized scoring system (e.g., Bederson score).

  • Perform behavioral tests such as the rotarod or cylinder test to evaluate motor function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the A3 adenosine receptor and a typical experimental workflow for in vivo studies with this compound.

G cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor (GPCR) G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Adenosine Adenosine (Agonist) Adenosine->A3AR Activates MRS1523 This compound (Antagonist) MRS1523->A3AR Blocks Cellular_Response Modulation of Cellular Response (e.g., reduced neurotransmitter release, anti-nociception) cAMP->Cellular_Response Ca_influx->Cellular_Response

Caption: Signaling pathway of the A3 adenosine receptor and the antagonistic action of this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Animal_Model 1. Animal Model Selection (e.g., Rat, Mouse) Disease_Induction 2. Disease Induction (e.g., CCI, MCAO) Animal_Model->Disease_Induction Baseline 4. Baseline Measurements (Behavioral/Physiological) Disease_Induction->Baseline Drug_Prep 3. This compound Formulation (Aqueous or Lipid-based) Administration 5. This compound Administration (i.p., i.v.) Drug_Prep->Administration Baseline->Administration Monitoring 6. Post-treatment Monitoring Administration->Monitoring Outcome 7. Outcome Assessment (e.g., Infarct volume, Pain threshold) Monitoring->Outcome Data_Analysis 8. Statistical Analysis Outcome->Data_Analysis Conclusion 9. Interpretation of Results Data_Analysis->Conclusion

Caption: General experimental workflow for in vivo studies using this compound.

Important Considerations

  • Species Differences: As highlighted, the affinity of this compound differs between species.[6][7] This may necessitate dose adjustments when translating research from one species to another.

  • Vehicle Controls: Always include a vehicle-treated control group to account for any effects of the solvent mixture.

  • Toxicity: While specific toxicity data for this compound is not detailed in the provided search results, it is crucial to monitor animals for any adverse effects, especially during long-term studies. Standard humane endpoints should be established and followed.

  • Fresh Preparations: It is consistently recommended to prepare the working solution of this compound fresh on the day of the experiment to ensure its stability and efficacy.[1]

These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters, including dosage, administration route, and timing, should be optimized for each specific animal model and research question.

References

Application Notes and Protocols for Studying the Antihyperalgesic Effects of MRS 1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the antihyperalgesic properties of MRS 1523, a potent and selective antagonist of the adenosine A3 receptor (A3AR).[1][2][3][4] The protocols detailed below are designed for preclinical evaluation in rodent models of inflammatory pain.

Introduction

This compound is a valuable pharmacological tool for elucidating the role of the adenosine A3 receptor in nociceptive pathways. It exhibits high selectivity for the A3 receptor, with Ki values of 18.9 nM for human and 113 nM for rat A3 receptors.[1][2][4] Its mechanism of action in the context of pain modulation is believed to involve the blockade of A3AR-mediated signaling, which can include the inhibition of N-type calcium channels and the reduction of neuronal excitability in dorsal root ganglion (DRG) neurons.[1][2][4] By antagonizing the effects of endogenous adenosine or exogenous A3AR agonists, this compound can be used to study the receptor's contribution to hyperalgesia.

Data Presentation

The following table summarizes the antagonistic activity of this compound from various experimental models. This data is crucial for dose selection in preclinical studies.

Experimental ModelAgonist ChallengedThis compound Concentration/DoseObserved EffectReference
Isolated Rat Dorsal Root Ganglion (DRG) NeuronsAdenosineNot specifiedInhibited adenosine-induced reduction of N-type Ca2+ currents by 56%[1]
Human Endothelial Progenitor Cells (hEPC)NECA1 nMPartial blockade of NECA-induced migration[1]
Human Endothelial Progenitor Cells (hEPC)NECA100 nMInhibited NECA-induced migration by 70%[1]
Rat Model of Cerebral IschemiaLJ529 (A3AR agonist)1 mg/kg, i.p.Abolished the anti-ischemic effect of LJ529[5]
Mouse Model of Neuropathic PainIB-MECA (A3AR agonist)Not specifiedBlocked the anti-allodynic effects of IB-MECA[6]
Human Psoriasis ModelPiclidenoson (A3AR agonist)Not specifiedCounteracted the inhibitory effect of Piclidenoson on IL-17 and IL-23 production[7]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of A3AR in pain and a general experimental workflow for studying the effects of this compound.

G Proposed Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound in Pain cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3AR Adenosine A3 Receptor (A3AR) Adenosine->A3AR A3AR_Agonist A3AR Agonist A3AR_Agonist->A3AR MRS_1523 This compound MRS_1523->A3AR Blocks Hyperalgesia Hyperalgesia MRS_1523->Hyperalgesia Promotes/Restores G_protein Gi/o Protein A3AR->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK1/2) G_protein->MAPK N_type_Ca_Channel N-type Ca2+ Channel G_protein->N_type_Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Pro_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) MAPK->Pro_inflammatory_Cytokines Neuronal_Excitability ↓ Neuronal Excitability N_type_Ca_Channel->Neuronal_Excitability Antihyperalgesia Antihyperalgesia Neuronal_Excitability->Antihyperalgesia Pro_inflammatory_Cytokines->Antihyperalgesia

Caption: A3AR signaling pathway and its antagonism by this compound.

G Experimental Workflow for Evaluating this compound Start Start Animal_Acclimation Animal Acclimation (e.g., 1 week) Start->Animal_Acclimation Baseline_Measurement Baseline Nociceptive Measurement (e.g., von Frey, Plantar Test) Animal_Acclimation->Baseline_Measurement Group_Assignment Random Assignment to Treatment Groups Baseline_Measurement->Group_Assignment Drug_Administration Administer this compound or Vehicle (Pre-treatment) Group_Assignment->Drug_Administration Agonist_Administration Administer A3AR Agonist (Optional, for antagonism studies) Drug_Administration->Agonist_Administration Induce_Hyperalgesia Induce Hyperalgesia (e.g., Carrageenan or Formalin) Agonist_Administration->Induce_Hyperalgesia Behavioral_Testing Post-treatment Nociceptive Measurement (at specific time points) Induce_Hyperalgesia->Behavioral_Testing Data_Analysis Data Analysis and Comparison Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

The following are detailed protocols for inducing and assessing hyperalgesia in rodents, which can be adapted to study the effects of this compound.

This model is used to assess inflammatory pain and is sensitive to anti-inflammatory and analgesic compounds.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Lambda-carrageenan (2% w/v in sterile 0.9% saline)

  • This compound solution (vehicle to be determined based on solubility)

  • A3AR agonist solution (optional)

  • Plantar test apparatus (e.g., Hargreaves' test)

  • Animal enclosures

Procedure:

  • Acclimation: House rats in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week before the experiment.

  • Baseline Measurement: Place individual rats in the plantar test apparatus and allow them to acclimate for at least 15-20 minutes. Measure the baseline paw withdrawal latency (PWL) to a radiant heat source. The heat intensity should be adjusted to produce a baseline latency of approximately 10-12 seconds. Take at least three readings per paw, with a 5-minute interval between readings, and average the values.

  • Drug Administration:

    • To test the antihyperalgesic effect of this compound alone: Administer this compound or vehicle intraperitoneally (i.p.) or via the desired route at a predetermined time before carrageenan injection (e.g., 30 minutes).

    • To test the antagonistic effect of this compound: Administer this compound or vehicle at a specific time before the administration of an A3AR agonist. The agonist is then given at a set time before carrageenan.

  • Induction of Hyperalgesia: Inject 100 µL of 2% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Post-Carrageenan Measurement: At various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours), measure the PWL of the inflamed paw using the plantar test apparatus. A decrease in PWL indicates thermal hyperalgesia.

  • Data Analysis: Calculate the percentage of maximum possible effect (% MPE) or compare the PWLs between treatment groups at each time point using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and central sensitization.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Formalin solution (2.5% in sterile 0.9% saline)

  • This compound solution

  • A3AR agonist solution (optional)

  • Observation chambers with mirrors

  • Video recording equipment (optional)

  • Timer

Procedure:

  • Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound, an A3AR agonist (optional), or vehicle via the desired route at a predetermined time before the formalin injection.

  • Induction of Nociception: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after the injection, place the mouse back into the observation chamber and start a timer. Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is primarily due to direct activation of nociceptors.

    • Phase 2 (Late Phase): 15-30 minutes post-injection. This phase involves inflammatory processes and central sensitization.

  • Data Analysis: Compare the total licking/biting time in each phase between the different treatment groups using appropriate statistical methods (e.g., t-test or ANOVA). A reduction in licking/biting time indicates an antinociceptive effect.

This method is used to measure the withdrawal threshold to a non-noxious mechanical stimulus, a hallmark of neuropathic and inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Set of calibrated von Frey filaments

  • Elevated mesh platform

  • Animal enclosures

Procedure:

  • Acclimation: Place rats in individual compartments on the elevated mesh platform and allow them to acclimate for 15-20 minutes.

  • Baseline Measurement: Determine the 50% paw withdrawal threshold (PWT) using the up-down method. Start with a filament in the middle of the force range and apply it to the plantar surface of the hind paw until it just bends. A positive response is a sharp withdrawal of the paw.

    • If there is a positive response, the next filament used is weaker.

    • If there is no response, the next filament used is stronger.

    • The pattern of responses is used to calculate the 50% PWT.

  • Induction of Mechanical Allodynia: This can be achieved through various models, such as carrageenan injection (as described in Protocol 1) or chronic constriction injury (a model of neuropathic pain).

  • Drug Administration: Administer this compound or vehicle at desired time points before or after the induction of allodynia.

  • Post-Induction Measurement: Measure the PWT at various time points after the induction of allodynia and drug administration. A decrease in the PWT indicates mechanical allodynia.

  • Data Analysis: Compare the 50% PWT between treatment groups at each time point. An increase in the PWT in the treated group compared to the vehicle group indicates an antihyperalgesic effect. There are also electronic von Frey devices available that can provide a more continuous measure of the withdrawal threshold.[8][9] Healthy rats typically have a paw withdrawal threshold between 60 to 80 g with an electronic device.[8]

Conclusion

The protocols and information provided in these application notes offer a solid foundation for researchers to investigate the antihyperalgesic effects of this compound. By utilizing these standardized models and understanding the underlying signaling pathways, scientists can effectively evaluate the therapeutic potential of targeting the adenosine A3 receptor for the management of inflammatory pain. Further studies focusing on dose-response relationships of this compound in antagonizing A3AR agonist-induced antihyperalgesia in these specific inflammatory pain models are encouraged to expand our understanding of its pharmacological profile.

References

Application Notes and Protocols: MRS 1523 in Inflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MRS 1523 is a potent and selective antagonist for the A3 adenosine receptor (A3AR).[1][2] The A3AR is a G protein-coupled receptor that is significantly upregulated in inflammatory and cancer cells, making it a key therapeutic target.[3][4] In the context of inflammation, the activation of A3AR can lead to a variety of cellular responses, including the modulation of cytokine release and immune cell migration.[3][5] this compound serves as a critical research tool to investigate the specific roles of the A3AR in these processes by selectively blocking its activation. These notes provide detailed information and protocols for utilizing this compound in inflammation research.

Mechanism of Action

This compound exerts its effects by competitively binding to the A3 adenosine receptor, thereby preventing its activation by endogenous adenosine or synthetic A3AR agonists (e.g., IB-MECA, Cl-IB-MECA). The A3AR is typically coupled to inhibitory G proteins (Gi), and its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways such as the NF-κB and P38/STAT6 pathways.[3][4][6] By blocking the receptor, this compound can counteract these effects, thus inhibiting the pro- or anti-inflammatory responses mediated by A3AR activation.[3][4] For instance, in studies where A3AR agonists reduce inflammation, this compound can reverse these protective effects, confirming the receptor's involvement.[3][5][7]

cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor (A3AR) Gi Gi Protein A3AR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Adenosine Adenosine / Agonist (e.g., IB-MECA) Adenosine->A3AR Activates MRS1523 This compound MRS1523->A3AR Blocks PKA ↓ PKA cAMP->PKA Pathways Modulation of NF-κB, P38/STAT6, NLRP3 Inflammasome PKA->Pathways Response Inflammatory Response Pathways->Response

Caption: A3AR signaling pathway and the antagonistic action of this compound.

Data Presentation

Table 1: Binding Affinity and Selectivity of this compound
Receptor SpeciesReceptor SubtypeKi (nM)Selectivity vs. A1Selectivity vs. A2AReference
HumanA318.9--[2]
RatA3113140-fold18-fold[2]
Table 2: Effective Concentrations of this compound in Experimental Models
Model TypeExperimental ModelConcentration / DoseObserved EffectReference
In VitroHuman Endothelial Progenitor Cells100 nMInhibited NECA-induced cell migration by 70%.[2]
In VitroRat Dorsal Root Ganglion Neurons1 µMInhibited the effect of endogenous adenosine on N-type Ca currents by 56%.[2]
In VitroLPS-Primed Macrophages0.3 - 30 µMDose-dependently decreased IL-1β production.[8]
In VitroHippocampal Slices (OGD model)100 nMProtected from irreversible synaptic depression.[9][10]
In VivoRat Model of Subarachnoid Hemorrhage-Reversed the anti-inflammatory effects (decreased IL-1β, TNF-α) of A3AR agonist CI-IB-MECA.[3]
In VivoRat Model of Ischemic Stroke1 mg/kg (i.p.)Abolished the neuroprotective effects of A3AR agonist LJ529.[5][7]

Experimental Protocols

Protocol 1: In Vitro Assay for A3AR Antagonism on Cytokine Production

This protocol details the use of this compound to confirm that the modulation of cytokine production by an A3AR agonist is mediated through the A3 receptor in a murine macrophage cell line (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete DMEM (with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS)

  • A3R Agonist (e.g., Cl-IB-MECA)

  • This compound (dissolved in DMSO, then diluted in media)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for TNF-α and IL-10

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 105 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Antagonist Pre-treatment: Remove the culture medium. Add fresh medium containing this compound (e.g., final concentration of 1 µM) or vehicle (DMSO diluted in media) to the respective wells. Incubate for 30-60 minutes.

  • Agonist Treatment: Add the A3R agonist (e.g., Cl-IB-MECA at a final concentration of 100 nM) to the wells pre-treated with this compound or vehicle.

  • Inflammatory Stimulation: Immediately after adding the agonist, add LPS (final concentration of 100 ng/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α (pro-inflammatory) and IL-10 (anti-inflammatory) in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Expected Outcome: The A3AR agonist is expected to suppress LPS-induced TNF-α and/or enhance IL-10 production. Pre-treatment with this compound should reverse these effects, demonstrating that the agonist's activity is A3AR-dependent.

A 1. Seed RAW 264.7 Cells (2.5e5 cells/well) B 2. Incubate for 24h A->B C 3. Pre-treat with this compound (1 µM) or Vehicle for 30 min B->C D 4. Add A3R Agonist (e.g., 100 nM Cl-IB-MECA) C->D E 5. Add Inflammatory Stimulus (e.g., 100 ng/mL LPS) D->E F 6. Incubate for 18-24h E->F G 7. Collect Supernatant F->G H 8. Measure Cytokines (TNF-α, IL-10) via ELISA G->H I 9. Analyze Data H->I

Caption: Experimental workflow for an in vitro A3AR antagonism study.
Protocol 2: In Vivo Assay in a Murine Model of Acute Neuroinflammation

This protocol describes the use of this compound to block the neuroprotective effects of an A3AR agonist in a rat model of subarachnoid hemorrhage (SAH), a condition with a significant neuroinflammatory component.[3]

Materials:

  • Aged male Sprague-Dawley rats (18-20 months old)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • A3R Agonist (e.g., CI-IB-MECA)

  • This compound (1 mg/kg)

  • Saline solution with 10% DMSO and 5% Tween-80 for injections

  • Brain tissue collection and processing reagents (for Western Blot, ELISA, or IHC)

Procedure:

  • Animal Model Induction: Induce SAH in anesthetized rats using a standard model, such as endovascular perforation. A sham group will undergo the same surgical procedure without vessel perforation.

  • Grouping: Divide animals into experimental groups: (1) Sham, (2) SAH + Vehicle, (3) SAH + A3R Agonist, (4) SAH + A3R Agonist + this compound.

  • Drug Administration: Immediately following SAH induction, administer the treatments via intraperitoneal (i.p.) injection.

    • Group 3 receives the A3R agonist (e.g., CI-IB-MECA).

    • Group 4 receives the A3R agonist simultaneously with this compound (1 mg/kg, i.p.).[5][7]

  • Post-operative Care & Monitoring: Monitor animals for neurological deficits at defined time points (e.g., 24 hours).

  • Tissue Collection: At 24 hours post-SAH, euthanize the animals and perfuse with saline. Collect brain tissue from the cortical region for analysis.

  • Inflammatory Marker Analysis: Process the brain tissue to assess inflammatory responses.

    • ELISA/Western Blot: Measure levels of pro-inflammatory cytokines (IL-1β, TNF-α) and anti-inflammatory cytokines (IL-4, IL-10).[3]

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (e.g., Iba1) or specific microglial phenotypes (e.g., iNOS for M1, Arg-1 for M2).[3]

Expected Outcome: The A3AR agonist is expected to reduce neurological deficits and markers of neuroinflammation (e.g., decrease IL-1β and TNF-α, promote a shift to M2 microglia).[3] Co-administration of this compound should block these protective effects, confirming the role of A3AR activation in mediating the observed neuroprotection.[3]

Protocol 3: NLRP3 Inflammasome Activation Assay in Macrophages

This protocol details the use of this compound to investigate the role of A3AR in NLRP3 inflammasome activation, which can be triggered by various stimuli, including nanoparticles that lead to ATP and adenosine release.[8][11]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete RPMI-1640 medium

  • LPS (for priming)

  • NLRP3 activator (e.g., nano-SiO2 or ATP)

  • This compound

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Plate BMDMs in a 96-well plate at 1 x 105 cells/well and allow them to adhere overnight.

  • Priming Step: Prime the cells with LPS (e.g., 200 ng/mL) for 4 hours to induce the expression of pro-IL-1β and NLRP3 components.

  • Antagonist Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.3 µM to 30 µM) or vehicle.[8] Incubate for 30 minutes.

  • Inflammasome Activation: Add the NLRP3 activator (e.g., 200 µg/mL nano-SiO2) to the wells.

  • Incubation: Incubate for 6 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • IL-1β Measurement: Measure the concentration of mature IL-1β in the supernatant using an ELISA kit. This reflects the extent of inflammasome activation and caspase-1 activity.

Expected Outcome: Nanoparticles or other NLRP3 activators will induce IL-1β secretion in LPS-primed cells. Since this process can be modulated by extracellular adenosine acting on A3AR, treatment with this compound is expected to dose-dependently decrease the production of IL-1β, indicating that A3AR signaling contributes to NLRP3 inflammasome activation in this context.[8]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Stimulus Inflammatory Stimulus (e.g., Nanoparticles) ATP_Release ATP/ADP Release Stimulus->ATP_Release Adenosine Extracellular Adenosine ATP_Release->Adenosine via Ectonucleotidases A3AR A3AR Adenosine->A3AR Activates NLRP3 NLRP3 Inflammasome Activation A3AR->NLRP3 Modulates MRS1523 This compound MRS1523->A3AR Blocks Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Pro-IL-1β → IL-1β (Secretion) Casp1->IL1B

Caption: Logical relationship of this compound in NLRP3 inflammasome modulation.

References

Application Notes and Protocols for Evaluating the Efficacy of MRS 1523 at the A₂A Adenosine Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

MRS 1523 is a well-characterized antagonist of the adenosine A₃ receptor (A₃AR), exhibiting high potency and selectivity.[1][2] It is a valuable tool for investigating the physiological and pathological roles of the A₃AR. While its primary target is the A₃AR, with a Ki value of 18.9 nM for the human receptor, it is crucial in drug development and pharmacological research to characterize its activity at other related receptors, such as the A₂A adenosine receptor (A₂AAR), to determine its selectivity profile and potential off-target effects.[1][2] These application notes provide detailed protocols for assessing the efficacy of this compound, or any test compound, at the human A₂A adenosine receptor.

The A₂A adenosine receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit of the heterotrimeric G-protein. This stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[3][4][5] Therefore, the efficacy of an A₂AAR antagonist like this compound is typically determined by its ability to inhibit the binding of a known A₂AAR agonist and to block agonist-induced cAMP production.

Quantitative Data Summary
CompoundReceptorSpeciesKi (nM)Selectivity (fold vs. A₃AR)
This compound A₃Human18.9[1][2]-
A₃Rat113[1][2]-
A₁Rat>15,820~140-fold[1][2]
A₂ARat>2,034~18-fold[1][2]
A₂AHumanTo be determinedTo be determined

Experimental Protocols

Radioligand Binding Assay for A₂A Adenosine Receptor

This assay measures the ability of a test compound, such as this compound, to compete with a radiolabeled ligand for binding to the A₂A receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Membrane preparations from HEK293 or CHO cells stably expressing the human A₂A adenosine receptor.[6][7]

  • [³H]ZM241385 (radioligand).[8]

  • Test compound (this compound).

  • Non-specific binding control (e.g., 10 µM NECA).[4]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • GF/B glass fiber filters.[8]

  • Scintillation fluid.

  • Scintillation counter.[6]

  • 96-well plates.

Protocol:

  • Membrane Preparation:

    • Culture and harvest cells expressing the human A₂A receptor.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[9]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (10 µM NECA).

      • 50 µL of various concentrations of the test compound (this compound).

      • 50 µL of [³H]ZM241385.

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[8][9]

  • Filtration:

    • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percent inhibition of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare A₂A Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_reagents Prepare Radioligand, Test Compound, and Buffers prep_reagents->incubation filtration Filter and Wash to Separate Bound and Unbound Ligand incubation->filtration counting Measure Radioactivity (Scintillation Counting) filtration->counting analysis Calculate IC₅₀ and Ki Values counting->analysis

Radioligand Binding Assay Workflow

cAMP Accumulation Functional Assay

This assay determines whether a compound acts as an antagonist by measuring its ability to inhibit the production of cAMP stimulated by an A₂A receptor agonist.[4]

Materials:

  • HEK293 or CHO cells stably expressing the human A₂A adenosine receptor.

  • Cell culture medium.

  • A₂A receptor agonist (e.g., NECA or CGS 21680).[10][11]

  • Test compound (this compound).

  • Phosphodiesterase (PDE) inhibitor (e.g., rolipram or IBMX) to prevent cAMP degradation.[12]

  • cAMP assay kit (e.g., HTRF, ELISA).[10][13]

  • Cell lysis buffer.

  • 24- or 96-well plates.

Protocol:

  • Cell Culture:

    • Seed the A₂A receptor-expressing cells in 24- or 96-well plates and grow to confluency.

  • Antagonist Pre-incubation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of the test compound (this compound) in the presence of a PDE inhibitor for 15-30 minutes at 37°C.[4]

  • Agonist Stimulation:

    • Add a fixed concentration of the A₂A receptor agonist (e.g., the EC₈₀ concentration of NECA) to the wells.

    • Incubate for an additional 15-30 minutes at 37°C.[4]

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.

    • Measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a dose-response curve for the antagonist's inhibition of the agonist-stimulated cAMP production.

    • Determine the IC₅₀ value of the antagonist using non-linear regression analysis.[4]

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis seed_cells Seed A₂A Receptor- Expressing Cells pre_incubate Pre-incubate with This compound (Antagonist) and PDE Inhibitor seed_cells->pre_incubate stimulate Stimulate with A₂A Agonist (e.g., NECA) pre_incubate->stimulate lyse_cells Lyse Cells and Measure cAMP Levels stimulate->lyse_cells analyze_data Determine IC₅₀ Value lyse_cells->analyze_data

cAMP Accumulation Assay Workflow

A₂A Adenosine Receptor Signaling Pathway

The canonical signaling pathway for the A₂A adenosine receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein. This interaction stimulates adenylyl cyclase (AC) to convert ATP into cAMP. The subsequent rise in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[3][4][5] An antagonist like this compound would block the initial step of agonist binding to the A₂A receptor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR A₂A Receptor Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Promotes Agonist Adenosine (Agonist) Agonist->A2AR Activates MRS1523 This compound (Antagonist) MRS1523->A2AR Blocks ATP ATP ATP->cAMP Converts AC

References

Troubleshooting & Optimization

MRS 1523 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of MRS 1523, a potent and selective adenosine A3 receptor antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mg/mL with the assistance of ultrasonication.[1] For optimal results, use a new, unopened container of DMSO as it is hygroscopic and absorbed water can affect solubility.

Q2: My this compound is not dissolving completely in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, gentle heating and/or sonication can aid in dissolution.[1] Ensure your DMSO is of high purity and anhydrous. If precipitation occurs, it might indicate that the solution is supersaturated or that the DMSO has absorbed moisture.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Q4: How should I prepare working solutions of this compound for in vivo studies?

A4: For in vivo experiments, it is common to use a co-solvent system to maintain the solubility of this compound in an aqueous vehicle. Two established protocols are:

  • Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can achieve a clear solution with a solubility of at least 2.5 mg/mL.[1]

  • Protocol 2: A solution of 10% DMSO and 90% Corn Oil can also yield a clear solution with a solubility of at least 2.5 mg/mL.[1]

Q5: How should I store my this compound stock solutions?

A5: Store stock solutions of this compound at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution - Solvent has absorbed moisture (especially DMSO).- Solution is supersaturated.- Improper storage.- Use a fresh, unopened container of anhydrous DMSO.- Gently warm the solution and/or sonicate to redissolve.- Ensure proper storage conditions (-20°C or -80°C) and avoid repeated freeze-thaw cycles.
Precipitation upon dilution into aqueous buffer - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.- The compound has limited solubility in the aqueous buffer at the target concentration.- Increase the percentage of the organic co-solvent in the final solution, if experimentally permissible.- Prepare a more dilute stock solution before further dilution into the aqueous buffer.- Consider using a different co-solvent system or adding a surfactant like Tween-80.
Inconsistent experimental results - Degradation of the compound due to improper storage or handling.- Incomplete dissolution of the compound.- Prepare fresh stock solutions regularly.- Always ensure the compound is fully dissolved before use by visual inspection and, if necessary, brief sonication.- Aliquot stock solutions to minimize freeze-thaw cycles.

Quantitative Solubility Data

Solvent Concentration Notes Reference
DMSO100 mg/mL (250.28 mM)Requires ultrasonication. Use of newly opened DMSO is recommended.[1]
Dimethyl Formamide (DMF)50 mg/mL-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.26 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.26 mM)Clear solution.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weigh out the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a molecular weight of 399.55 g/mol , add 250.28 µL of DMSO).

  • Vortex the solution to mix.

  • If necessary, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use vials and store at -20°C or -80°C.

Preparation of an In Vivo Formulation (Co-solvent System)
  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare a 1 mL working solution of 2.5 mg/mL:

    • Take 100 µL of the 25 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline and mix to achieve the final formulation.[1]

Visualizations

Adenosine A3 Receptor Signaling Pathway

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[2][3] Upon activation by an agonist, A3AR initiates several downstream signaling cascades. The Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The Gβγ subunits can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Furthermore, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[2][3] this compound acts as an antagonist, blocking the activation of this receptor and its downstream effects.

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular A3AR A3AR Gi Gαi A3AR->Gi Gq Gαq A3AR->Gq Gby Gβγ A3AR->Gby PI3K PI3K A3AR->PI3K MAPK MAPK/ERK A3AR->MAPK PLC PLC PIP2 PIP2 PLC->PIP2 AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Adenosine Adenosine (Agonist) Adenosine->A3AR Activates MRS1523 This compound (Antagonist) MRS1523->A3AR Inhibits Gi->AC Inhibits Gq->PLC Activates Gby->PLC Activates Response Cellular Response cAMP->Response IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ ↑ IP3->Ca2 PKC PKC DAG->PKC Ca2->Response PKC->Response Akt Akt PI3K->Akt Akt->Response MAPK->Response

Caption: Adenosine A3 Receptor (A3AR) signaling cascade.

Experimental Workflow for Assessing this compound Solubility

The following workflow outlines the steps to empirically determine the solubility of this compound in a new solvent system.

Solubility_Workflow start Start prep Prepare Saturated Solution (Add excess this compound to solvent) start->prep equilibrate Equilibrate (e.g., 24h at constant temperature with agitation) prep->equilibrate separate Separate Undissolved Solid (Centrifugation or filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis Spectroscopy) separate->analyze determine Determine Concentration (Compare to standard curve) analyze->determine end End determine->end

Caption: Workflow for determining the solubility of this compound.

Troubleshooting Logic for Solubility Issues

This diagram illustrates a logical approach to troubleshooting common solubility problems with this compound.

Troubleshooting_Logic action action issue issue start Solubility Issue Encountered check_solvent Is the solvent fresh and anhydrous? start->check_solvent check_dissolution Was sonication/ heating applied? check_solvent->check_dissolution Yes use_fresh_solvent Use fresh, anhydrous solvent check_solvent->use_fresh_solvent No check_concentration Is the concentration below the known limit? check_dissolution->check_concentration Yes apply_energy Apply gentle heat and/or sonication check_dissolution->apply_energy No check_dilution Did precipitation occur upon aqueous dilution? check_concentration->check_dilution Yes lower_concentration Lower the target concentration check_concentration->lower_concentration No adjust_protocol Adjust dilution protocol: - Increase co-solvent % - Use surfactants check_dilution->adjust_protocol Yes success Problem Resolved check_dilution->success No use_fresh_solvent->check_dissolution apply_energy->check_concentration lower_concentration->success adjust_protocol->success

Caption: Troubleshooting flowchart for this compound solubility.

References

Off-target effects of MRS 1523 to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS 1523. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective antagonist for the A3 adenosine receptor (A3AR).[1][2]

Q2: What are the known off-target effects of this compound?

A2: The primary off-target effects of this compound that should be considered are its interaction with the serotonin 5HT2C receptor and its ability to block N-type calcium channels.[1] It also shows some affinity for A1 and A2A adenosine receptors, though with significantly lower potency compared to the A3 receptor.[1][2]

Q3: My results are inconsistent when using this compound across different species. Why might this be?

A3: this compound exhibits species-dependent differences in its affinity for the A3 adenosine receptor. For instance, it is more potent at the human A3AR compared to the rat and mouse A3ARs.[3] It is crucial to consult the specific binding affinities for the species you are working with and adjust concentrations accordingly.

Q4: I am observing unexpected effects on neuronal excitability that don't seem to be mediated by the A3 adenosine receptor. What could be the cause?

A4: These effects could be due to the off-target activity of this compound on N-type calcium channels.[1] Blockade of these channels can directly impact neuronal firing and neurotransmitter release, independent of A3AR antagonism. Consider using control experiments with known N-type calcium channel blockers to dissect these effects.

Q5: Why is my functional assay not showing the expected antagonism with this compound?

A5: There could be several reasons for this. Firstly, ensure that the concentration of this compound is appropriate for the species and receptor density in your experimental system. Secondly, consider the possibility of off-target effects confounding your results. For example, if your functional readout is sensitive to changes in intracellular calcium, the blockade of N-type calcium channels by this compound could mask or alter the effects of A3AR antagonism. Lastly, issues with the compound's solubility or stability in your assay buffer could also lead to a lack of efficacy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent potency of this compound Species-specific differences in A3AR affinity.Refer to the quantitative data table for Ki values in different species and adjust the concentration of this compound accordingly.[3]
Experimental conditions (e.g., temperature, pH, buffer composition) affecting compound stability or binding.Standardize and document all experimental parameters. Test the stability of this compound under your specific assay conditions.
Unexpected changes in cell viability Off-target effects at high concentrations.Perform a dose-response curve to determine the optimal concentration range. Use the lowest effective concentration to minimize off-target effects.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is within the tolerated range for your cell type. Run a vehicle control.
Confounding results in functional assays Off-target activity on 5HT2C receptors or N-type calcium channels.Use a more selective A3AR antagonist as a control if available. Alternatively, use specific antagonists for the potential off-target (e.g., a 5HT2C antagonist or an N-type calcium channel blocker) to isolate the A3AR-mediated effects.
Presence of endogenous adenosine.Consider adding adenosine deaminase to your assay buffer to degrade endogenous adenosine, which could compete with this compound binding.

Quantitative Data

Table 1: Binding Affinities (Ki) of this compound at Adenosine and Serotonin Receptors

ReceptorSpeciesKi (nM)Reference
A3 Adenosine Receptor Human18.9[1]
Rat113[1]
Mouse349[3]
A1 Adenosine Receptor Rat15,600[1]
A2A Adenosine Receptor Rat2,050[1]
5HT2C Receptor Not Specified396

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of this compound for the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from cells expressing the A3 adenosine receptor (e.g., HEK293-A3AR).

  • Radioligand: [¹²⁵I]AB-MECA.

  • Non-specific binding control: 1 µM IB-MECA.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer.

    • Cell membranes.

    • This compound dilution or vehicle control.

    • [¹²⁵I]AB-MECA (at a concentration near its Kd).

    • For non-specific binding wells, add 1 µM IB-MECA.

  • Incubate the plate for 120 minutes at 22°C.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.

Radioligand Binding Assay for 5HT2C Receptor

This protocol outlines a competitive binding assay for the 5HT2C receptor.

Materials:

  • Cell membranes from cells expressing the 5HT2C receptor (e.g., HEK293-5HT2C).

  • Radioligand: [³H]-Mesulergine.[4]

  • Non-specific binding control: 10 µM Mianserin.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% ascorbic acid, 4 mM CaCl₂.[4]

  • This compound stock solution.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and cocktail.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add the components in the following order:

    • Assay buffer.

    • Cell membranes.

    • This compound dilution or vehicle control.

    • [³H]-Mesulergine (at a concentration near its Kd).[4]

    • For non-specific binding wells, add 10 µM Mianserin.

  • Incubate the plate for 60 minutes at 30°C.

  • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI).

  • Wash the filters with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Measure radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki of this compound.

Visualizations

A3AR_Signaling_Pathway MRS1523 This compound A3AR A3 Adenosine Receptor MRS1523->A3AR Antagonism Gi Gi Protein A3AR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gi->PLC Activation cAMP cAMP AC->cAMP Production IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: A3 Adenosine Receptor Signaling Pathway.

Off_Target_Workflow cluster_experiment Experimental Observation cluster_investigation Troubleshooting Steps cluster_confirmation Off-Target Confirmation Unexpected_Effect Unexpected Biological Effect with this compound Check_Concentration Verify this compound Concentration Unexpected_Effect->Check_Concentration Rule_out_A3AR Confirm A3AR-independent Effect Check_Concentration->Rule_out_A3AR Hypothesize_Off_Target Hypothesize Off-Target Interaction Rule_out_A3AR->Hypothesize_Off_Target Screening_Assay Perform Off-Target Screening (e.g., Binding Assays) Hypothesize_Off_Target->Screening_Assay Identify_Target Identify Potential Off-Targets (e.g., 5HT2C, N-type Ca²⁺ channels) Screening_Assay->Identify_Target Functional_Assay Conduct Functional Assays with Specific Modulators Identify_Target->Functional_Assay Confirm_Mechanism Confirm Off-Target Mechanism Functional_Assay->Confirm_Mechanism

Caption: Troubleshooting Workflow for Unexpected Results.

FiveHT2C_Signaling_Pathway MRS1523 This compound (Off-Target) FiveHT2CR 5HT2C Receptor MRS1523->FiveHT2CR Binding Gq Gq Protein FiveHT2CR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC

Caption: 5HT2C Receptor Signaling Pathway.

References

Technical Support Center: Optimizing MRS 1523 Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRS 1523, a potent and selective A3 adenosine receptor (A3AR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1][2] Its primary mechanism of action is to bind to the A3AR and block the effects of endogenous adenosine, thereby inhibiting the downstream signaling pathways associated with A3AR activation. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. It can also couple to Gq proteins, stimulating phospholipase C (PLC) and leading to an increase in intracellular calcium.

Q2: What are the reported binding affinities (Ki) of this compound for different species?

A2: The binding affinity of this compound varies between species. It is a potent antagonist for the human A3AR with a Ki of 18.9 nM.[1][2] For the rat A3AR, the Ki is reported to be 113 nM.[1][2] In mice, this compound acts as a selective A3AR antagonist but is only moderately selective.[3]

Q3: What is a good starting concentration for in vitro experiments with this compound?

A3: A good starting concentration for in vitro experiments typically ranges from 1 nM to 1 µM.[1] For example, in studies with human endothelial progenitor cells, a partial blockade of migration was observed at 1 nM, while a 70% inhibition was seen at 100 nM.[1] In other cell-based assays, concentrations between 0.1 µM and 1 µM have been shown to effectively antagonize cellular responses.[1] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: What is a recommended solvent and how should I prepare a stock solution of this compound?

A4: this compound is soluble in DMSO.[4] For in vivo experiments, a common approach is to first dissolve this compound in a small amount of DMSO (e.g., 10%) and then use co-solvents like PEG300 (e.g., 40%) and Tween-80 (e.g., 5%) in saline (e.g., 45%) to achieve the desired final concentration and solubility.[1] Another option for some administration routes is a mixture of 10% DMSO in corn oil.[1] It is crucial to ensure the compound is fully dissolved. If precipitation occurs, gentle heating and/or sonication can be used.[1] For in vivo studies, it is recommended to prepare fresh working solutions daily.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: In Vitro Efficacy of this compound

ParameterSpeciesCell TypeEffective ConcentrationObserved EffectReference
KiHumanRecombinant18.9 nMA3AR Binding Affinity[1][2]
KiRatRecombinant113 nMA3AR Binding Affinity[1][2]
IC50RatDorsal Root Ganglion NeuronsNot specifiedInhibition of adenosine-induced effects[1]
Effective Conc.HumanEndothelial Progenitor Cells1 nM - 100 nMInhibition of NECA-induced migration[1]
Effective Conc.Not specifiedTumor Cells0.1 µM - 1 µMAntagonism of cordycepin-induced growth suppression[1]

Table 2: In Vivo Dosage of A3AR Antagonists (including this compound)

CompoundSpeciesModelRoute of AdministrationEffective DoseObserved EffectReference
MRS 1292 (A3AR Antagonist)MouseIntraocular PressureTopical25 µMReduction in intraocular pressure[5]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNo specific in vivo dose found in searches

Table 3: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC23H29NO3S[4]
Molecular Weight399.55 g/mol [4]
SolubilitySoluble in DMSO[4]
Pharmacokinetics (PK)No specific data found in searches
Toxicology (e.g., LD50)No specific data found in searches

Troubleshooting Guides

In Vitro Experimentation

Problem: Low or no antagonist activity of this compound.

  • Possible Cause 1: Incorrect concentration.

    • Solution: Perform a concentration-response experiment to determine the optimal effective concentration for your specific cell line and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Compound degradation.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them properly (e.g., at -20°C or -80°C for long-term storage). Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Low A3AR expression in your cell line.

    • Solution: Verify the expression level of A3AR in your cells using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line with known high expression of A3AR as a positive control.

  • Possible Cause 4: Assay interference.

    • Solution: The vehicle (e.g., DMSO) might be affecting your assay at high concentrations. Ensure the final concentration of the vehicle is consistent across all wells and is at a level that does not interfere with your assay. Run a vehicle-only control.

Problem: High background or non-specific effects in a cAMP assay.

  • Possible Cause 1: Basal adenylyl cyclase activity.

    • Solution: In some cell types, there might be high basal adenylyl cyclase activity. You can try to reduce this by using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to stabilize the cAMP signal.

  • Possible Cause 2: Off-target effects of this compound at high concentrations.

    • Solution: While this compound is selective, very high concentrations might lead to off-target effects. Stick to the recommended concentration range and perform thorough concentration-response studies.

In Vivo Experimentation

Problem: Poor in vivo efficacy of this compound.

  • Possible Cause 1: Inadequate dosage.

    • Solution: The effective in vivo dose can be significantly different from the in vitro concentration. Conduct a dose-finding study starting with a range of doses.

  • Possible Cause 2: Poor bioavailability or rapid metabolism.

    • Solution: The route of administration and the formulation are critical. Ensure the formulation is appropriate for the chosen route to maximize bioavailability. Consider pharmacokinetic studies to determine the half-life and exposure of this compound in your animal model.

  • Possible Cause 3: Species differences in A3AR pharmacology.

    • Solution: As noted, the affinity of this compound differs between species. The effective dose in rats may not be directly translatable to mice. It is essential to optimize the dosage for each species.

Problem: Variability in animal responses.

  • Possible Cause 1: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent administration of this compound. For oral gavage, ensure the compound is properly suspended or dissolved. For injections, ensure the correct volume is administered to each animal.

  • Possible Cause 2: Animal-to-animal physiological differences.

    • Solution: Use a sufficient number of animals per group to account for biological variability. Randomize animals to treatment groups to minimize bias.

Experimental Protocols

Protocol 1: A3 Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the A3 adenosine receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human or rat A3AR (e.g., HEK-293 or CHO cells).

  • Radioligand: [¹²⁵I]I-AB-MECA (a high-affinity A3AR agonist).

  • Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

  • This compound at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells expressing A3AR in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane suspension.

    • 50 µL of [¹²⁵I]I-AB-MECA at a fixed concentration (typically at or below its Kd).

    • 50 µL of this compound at varying concentrations (for competition curve) or buffer (for total binding) or 10 µM NECA (for non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced changes in cAMP levels.

Materials:

  • A cell line expressing the A3AR (e.g., HEK-293 or CHO cells).

  • A3AR agonist (e.g., NECA or Cl-IB-MECA).

  • This compound at various concentrations.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) to the wells and incubate for a time sufficient to induce a robust change in cAMP levels (e.g., 10-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound for inhibiting the agonist-induced cAMP response.

Mandatory Visualizations

A3 Adenosine Receptor Signaling Pathway

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ado Adenosine A3AR A3AR Ado->A3AR Agonist MRS1523 This compound MRS1523->A3AR Antagonist G_protein Gi/o | Gq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Production Downstream Downstream Cellular Effects cAMP->Downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Production Ca2 Ca²⁺ IP3_DAG->Ca2 Release Ca2->Downstream

Caption: A3 Adenosine Receptor (A3AR) signaling pathway.

Experimental Workflow for In Vivo Dosage Optimization

Dosage_Optimization_Workflow cluster_preclinical Pre-clinical Optimization start Start: Define Experimental Model & Endpoint lit_review Literature Review: Gather existing in vivo data for similar compounds start->lit_review dose_range Select Initial Dose Range (e.g., 3-4 log units) lit_review->dose_range pilot_study Pilot Study: Single dose administration at low, mid, and high doses dose_range->pilot_study assess_tox Assess Acute Toxicity & Tolerability pilot_study->assess_tox dose_response Dose-Response Study: Administer multiple doses (e.g., 5-7 doses) assess_tox->dose_response If well-tolerated efficacy_analysis Analyze Efficacy Endpoint (e.g., tumor growth, inflammation marker) dose_response->efficacy_analysis pk_pd Optional: Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling efficacy_analysis->pk_pd optimal_dose Determine Optimal Effective Dose (ED50) and Therapeutic Window efficacy_analysis->optimal_dose pk_pd->optimal_dose end Proceed to Larger Efficacy Studies optimal_dose->end

Caption: Workflow for in vivo dosage optimization of this compound.

References

Preventing degradation of MRS 1523 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of MRS 1523, a potent and selective adenosine A3 receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures, with a focus on preventing the degradation of this compound in solution.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when working with this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation in stock solution Improper solvent used.This compound is soluble in DMSO and ethanol.[1][2] Ensure you are using a high-purity, anhydrous solvent. For DMSO stock solutions, use newly opened DMSO as it is hygroscopic and absorbed water can reduce solubility.[2]
Solution is supersaturated.Do not exceed the recommended maximum solubility. Gentle warming and sonication can aid dissolution if precipitation occurs during preparation.[2]
Incorrect storage temperature.Store stock solutions at -20°C or -80°C as recommended.[2] Allow the solution to fully equilibrate to room temperature before use to prevent precipitation due to temperature shock.[2]
Inconsistent experimental results Degradation of this compound in working solution.Prepare fresh working solutions for each experiment from a frozen stock.[2] Avoid prolonged exposure of solutions to ambient light and temperature.
Incompatible buffer or media components.While specific incompatibilities are not documented, it is best practice to prepare the final dilution of this compound into the aqueous experimental buffer or media immediately before use.
Adsorption to plasticware.Use low-adhesion polypropylene tubes and pipette tips, especially for low concentration solutions.
Loss of antagonist activity Hydrolysis of the ester or thioester functional groups.Based on general chemical principles, the ester and thioester moieties of this compound may be susceptible to hydrolysis, especially at non-neutral pH. Prepare and use solutions in buffers close to neutral pH (7.2-7.4) unless the experimental protocol requires otherwise.
Oxidation of the dihydropyridine-like core or sulfide group.The dihydropyridine chemical class is known to be susceptible to oxidation.[3] While specific data for this compound is unavailable, it is prudent to minimize exposure to air and potential oxidizing agents. Consider using degassed solvents for solution preparation.
Photodegradation.Dihydropyridine derivatives are generally light-sensitive.[4] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO or ethanol.[1][2] For DMSO, it is crucial to use a fresh, unopened bottle as DMSO is hygroscopic and the presence of water can negatively impact the solubility of the compound.[2]

2. What are the recommended storage conditions and shelf-life for this compound solutions?

Proper storage is critical to maintaining the integrity of this compound.

Solution Type Storage Temperature Shelf-Life
Solid Form -20°CUp to 3 years[2]
4°CUp to 2 years[2]
In Solvent (Stock Solution) -80°CUp to 6 months[2]
-20°CUp to 1 month[2]

It is highly recommended to prepare and use aqueous solutions on the same day.[2] If stock solutions need to be prepared in advance, they should be stored in tightly sealed vials as aliquots at -20°C for up to one month.[2] Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[2]

3. How can I prepare a working solution of this compound for in vivo experiments?

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[2] A common vehicle for in vivo administration involves a multi-component solvent system to ensure solubility and bioavailability. Two example protocols are provided below:

Protocol 1:

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the final volume from the DMSO stock solution to 40% PEG300 and mix thoroughly.

  • Add 5% Tween-80 and mix until the solution is clear.

  • Add 45% saline to reach the final volume and mix well. This protocol can achieve a solubility of at least 2.5 mg/mL.[2]

Protocol 2:

  • Prepare a stock solution of this compound in DMSO.

  • Add 10% of the final volume from the DMSO stock solution to 90% corn oil.

  • Mix thoroughly until a clear solution is obtained. This protocol can also achieve a solubility of at least 2.5 mg/mL.[2]

4. What are the potential degradation pathways for this compound in solution?

While specific degradation studies on this compound are not extensively published, based on its chemical structure which contains a dihydropyridine-like core, an ester, and a thioester functional group, the following degradation pathways are plausible:

  • Hydrolysis: The ester and thioester linkages are susceptible to hydrolysis, particularly in acidic or basic conditions, which would cleave the molecule.

  • Oxidation: The dihydropyridine ring system is known to be prone to oxidation, which would lead to aromatization of the ring and a loss of biological activity. The thioester could also be oxidized.

  • Photodegradation: Dihydropyridine-containing compounds are often light-sensitive and can undergo degradation upon exposure to UV or even visible light.[4]

5. How does this compound exert its effect? What is the signaling pathway?

This compound is a selective antagonist of the Adenosine A3 receptor (A3AR). The A3AR is a G protein-coupled receptor (GPCR) that can couple to different G proteins to initiate downstream signaling cascades.

  • Gαi Coupling: When coupled to the Gαi subunit, the activated A3AR inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Coupling: The A3AR can also couple to the Gαq subunit, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).

  • Other Pathways: A3AR signaling can also involve the activation of MAP kinase pathways and G protein-independent signaling.

Experimental Protocols & Visualizations

Experimental Workflow for Preparing this compound Solutions

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Weigh solid this compound solvent Add anhydrous DMSO or ethanol start->solvent vortex Vortex/sonicate until dissolved solvent->vortex aliquot Aliquot into amber vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock aliquot at RT store->thaw For each experiment dilute Dilute in experimental buffer/media thaw->dilute use Use immediately dilute->use G cluster_membrane Cell Membrane cluster_cytosol Cytosol A3R Adenosine A3 Receptor Gi Gαi A3R->Gi Activates Gq Gαq A3R->Gq Activates adenosine Adenosine (Agonist) adenosine->A3R Activates mrs1523 This compound (Antagonist) mrs1523->A3R Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Reduces production PIP2 PIP2 PLC->PIP2 Cleaves PKA Protein Kinase A cAMP->PKA Activates response Cellular Response PKA->response IP3 IP3 DAG DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates Ca2->response PKC->response

References

Troubleshooting MRS 1523 antagonist activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the A3 adenosine receptor antagonist, MRS 1523.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR). Its mechanism of action involves blocking the binding of agonists to the A3AR, thereby inhibiting the downstream signaling pathways typically initiated by receptor activation. In some neuronal cells, this compound has been shown to exert an antihyperalgesic effect through the blockade of N-type calcium channels and inhibition of action potentials.

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month. When preparing for use, allow the product to equilibrate to room temperature for at least one hour before opening the vial. It is advisable to prepare and use solutions on the same day. If stock solutions are made in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.

Q3: Is this compound selective for the A3 adenosine receptor?

This compound exhibits selectivity for the A3 adenosine receptor, though this is species-dependent. It is a potent and selective antagonist for human and rat A3 receptors. However, it is only moderately selective in mice. This species-dependent selectivity is an important consideration when designing and interpreting experiments.

Q4: What are the known off-target effects of this compound?

While this compound is selective for the A3 receptor, it can interact with other adenosine receptor subtypes at higher concentrations. In rats, its selectivity for the A3 receptor is 140-fold and 18-fold higher than for the A1 and A2A receptors, respectively. Researchers should be aware of potential off-target effects, especially when using high concentrations of the antagonist or when working with tissues that have high expression levels of other adenosine receptors.

Q5: What are typical working concentrations for in vitro and in vivo experiments?

  • In Vitro: Effective concentrations in cell-based assays can range from the low nanomolar to the low micromolar range, depending on the cell type and experimental conditions. For example, in some experiments, this compound at 100 nM has been shown to inhibit NECA-induced cell migration by 70%.

  • In Vivo: The optimal in vivo dose will depend on the animal model, route of administration, and the specific research question. It is crucial to perform dose-response studies to determine the most effective and non-toxic concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or No Antagonist Activity Observed

Q: I am not observing the expected antagonist effect of this compound in my experiment. What could be the cause?

A: Several factors could contribute to a lack of antagonist activity. Consider the following possibilities:

  • Poor Solubility: this compound has limited solubility in aqueous solutions. If the compound precipitates out of solution, its effective concentration will be reduced.

    • Solution: Ensure complete dissolution in DMSO before preparing your final working solution. For in vivo preparations, specific formulations with co-solvents like PEG300 and Tween-80 may be necessary. Gentle heating and/or sonication can aid in dissolution if precipitation occurs.

  • Compound Degradation: Improper storage can lead to the degradation of this compound, reducing its potency.

    • Solution: Adhere strictly to the recommended storage conditions (-80°C for long-term, -20°C for short-term). Avoid repeated freeze-thaw cycles.

  • Species-Specific Activity: The antagonist activity of this compound is known to be species-dependent. It is highly potent at human and rat A3 receptors but shows reduced selectivity in mice.

    • Solution: Verify the suitability of this compound for your chosen animal or cell model. If working with mouse models, higher concentrations may be required, and the potential for off-target effects should be carefully considered.

  • Suboptimal Agonist Concentration: If the concentration of the agonist used to stimulate the receptor is too high, it may overcome the competitive antagonism of this compound.

    • Solution: Perform a dose-response curve for your agonist to determine the EC50 or EC80 concentration. Use this concentration in your antagonist experiments to ensure a submaximal but robust response that can be effectively inhibited.

  • Insufficient Pre-incubation Time: The antagonist needs sufficient time to bind to the receptor before the agonist is introduced.

    • Solution: Pre-incubate your cells or tissues with this compound for an adequate period (e.g., 15-30 minutes) before adding the agonist.

Issue 2: High Background Signal or Off-Target Effects

Q: My experiments are showing high background noise or results that suggest off-target effects. How can I address this?

A: High background and off-target effects can confound your results. Here are some troubleshooting steps:

  • Vehicle Controls: The solvent used to dissolve this compound (typically DMSO) can have its own biological effects.

    • Solution: Always include a vehicle control in your experiments. This will help you to distinguish the effects of the antagonist from those of the solvent.

  • Concentration-Response Curves: Using an excessively high concentration of this compound can lead to non-specific binding and off-target effects.

    • Solution: Perform a concentration-response curve for this compound to identify the lowest effective concentration that produces the desired antagonist effect.

  • Use of a Second Antagonist: To confirm that the observed effect is due to A3AR antagonism, a structurally different A3AR antagonist can be used.

  • Cell Line Validation: Ensure that your cell line expresses the A3 adenosine receptor at a sufficient level.

    • Solution: Validate the expression of A3AR in your cell model using techniques such as qPCR, western blotting, or radioligand binding assays.

Quantitative Data Summary

Receptor Subtype Species Ki (nM) IC50 (nM)
A3Human18.9, 43.9-
A3Rat113, 216-
A3Mouse349-
A1Rat15,600-
A2ARat2,050-

Experimental Protocols

Detailed Protocol: In Vitro cAMP Assay for A3 Adenosine Receptor Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound using a competitive cAMP assay in a cell line expressing the A3 adenosine receptor.

1. Cell Culture and Plating:

  • Culture cells expressing the A3AR (e.g., CHO-hA3AR) in appropriate media.
  • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
  • Incubate overnight at 37°C in a humidified CO2 incubator.

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
  • Prepare a stock solution of a suitable A3AR agonist (e.g., NECA or Cl-IB-MECA) in DMSO or an appropriate solvent.
  • On the day of the experiment, prepare serial dilutions of this compound and the agonist in serum-free media or assay buffer.

3. Assay Procedure:

  • Wash the cells once with warm assay buffer.
  • Add the desired concentrations of this compound (and a vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.
  • Add the A3AR agonist at a pre-determined concentration (e.g., EC80) to the wells.
  • Incubate for a further 15-30 minutes at 37°C.
  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

4. Data Analysis:

  • Generate a concentration-response curve for this compound in the presence of the agonist.
  • Calculate the IC50 value of this compound from the curve.
  • The data can be used to determine the potency of this compound as an antagonist.

General Protocol: In Vivo Formulation and Administration

This protocol provides general guidance for preparing this compound for in vivo experiments. The specific formulation may need to be optimized based on the animal model and route of administration.

1. Stock Solution Preparation:

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

2. Vehicle Preparation:

  • A common vehicle for in vivo administration consists of a mixture of DMSO, PEG300, Tween-80, and saline.
  • Example formulation: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

3. Final Formulation Preparation:

  • Sequentially add each component of the vehicle to the required volume of the this compound stock solution.
  • Ensure the solution is clear and homogenous. Gentle warming or sonication may be used if necessary.
  • It is recommended to prepare the final formulation fresh on the day of use.

4. Administration:

  • The route of administration (e.g., intraperitoneal, intravenous, oral) will depend on the experimental design.
  • Ensure that the volume and concentration are appropriate for the size and weight of the animal.
  • Always include a vehicle control group in your in vivo studies.

Visualizations

A3_Signaling_Pathway A3AR A3 Adenosine Receptor Gi Gi Protein A3AR->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets Agonist Adenosine (Agonist) Agonist->A3AR Activates MRS1523 This compound (Antagonist) MRS1523->A3AR Blocks Antagonist_Workflow start Start cell_prep Prepare and plate A3AR-expressing cells start->cell_prep compound_prep Prepare serial dilutions of This compound and agonist cell_prep->compound_prep pre_incubation Pre-incubate cells with This compound or vehicle compound_prep->pre_incubation agonist_addition Add agonist to stimulate the A3AR pre_incubation->agonist_addition incubation Incubate to allow for signaling cascade agonist_addition->incubation measurement Lyse cells and measure downstream signal (e.g., cAMP) incubation->measurement data_analysis Analyze data and calculate IC50 measurement->data_analysis end End data_analysis->end Troubleshooting_Logic start No/low antagonist activity? solubility Check for precipitation. Prepare fresh solution. start->solubility Yes off_target High background or unexpected effects? start->off_target No species Confirm species selectivity. (Human/Rat > Mouse) solubility->species agonist_conc Optimize agonist concentration (use EC50-EC80). species->agonist_conc incubation_time Ensure sufficient pre-incubation time. agonist_conc->incubation_time end Problem Resolved incubation_time->end vehicle_control Include vehicle control. off_target->vehicle_control Yes concentration Perform dose-response to find optimal concentration. vehicle_control->concentration controls Use a second antagonist and validate receptor expression. concentration->controls controls->end

Technical Support Center: MRS 1523 Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on maintaining the stability of MRS 1523, a potent and selective adenosine A3 receptor antagonist. Proper handling and storage are crucial for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it under the conditions specified by the manufacturer. Generally, the solid form of this compound should be stored at -20°C for up to 24 months.[1] Stock solutions should be aliquoted and stored at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]

Q2: How should I prepare stock solutions of this compound to ensure maximum stability?

A2: It is advisable to prepare and use solutions on the same day.[1] If you need to prepare stock solutions in advance, dissolve this compound in a suitable solvent such as DMSO or ethanol.[2][3] For long-term storage, it is recommended to store the solution in tightly sealed vials at -20°C.[1] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1]

Q3: Is this compound sensitive to light?

A3: this compound is a dihydropyridine derivative. This class of compounds is known to be sensitive to light.[4] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or by wrapping the container with aluminum foil.

Q4: What are the potential signs of this compound degradation?

A4: Degradation of this compound may not always be visible. However, you might observe a change in the color or clarity of the solution. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can detect the appearance of degradation products and a decrease in the concentration of the parent compound.

Q5: Can I use a solution of this compound that has precipitated?

A5: Precipitation may indicate that the compound has come out of solution due to temperature changes or solvent evaporation. While gentle warming and sonication can sometimes redissolve the compound, it is important to ensure that the compound has not degraded. If you have any doubts about the stability of the solution, it is best to prepare a fresh one.

Troubleshooting Guide

This guide addresses common issues that researchers may encounter related to the stability of this compound.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions to minimize freeze-thaw cycles. Always protect solutions from light.
Improper storage of the solid compound.Ensure the solid compound is stored at the recommended temperature and protected from moisture.
Precipitate observed in the stock solution upon thawing Low solubility in the chosen solvent at lower temperatures.Before use, allow the vial to equilibrate to room temperature for at least one hour.[1] Gentle warming and vortexing can help redissolve the precipitate.
Solvent evaporation.Ensure vials are tightly sealed.
Loss of compound activity over a short period Exposure to harsh environmental conditions.Avoid exposure to high temperatures, extreme pH, and direct light.
Oxidative degradation.Degas solvents before use and consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

Form Storage Temperature Duration Reference
Solid-20°CUp to 24 months[1]
Solution-20°CUp to 1 month[1]

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[5]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol)

  • Acids (e.g., 0.1 N HCl)

  • Bases (e.g., 0.1 N NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer

  • pH meter

  • Controlled environment chambers (for temperature, humidity, and light exposure)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solution to the following conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect any degradation products.

  • Data Analysis: Calculate the degradation rate for each condition. Characterize the major degradation products using techniques like LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results stock Prepare this compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal Stress stock->thermal photo Photostability stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Degradant ID hplc->lcms data Data Analysis & Stability Profile lcms->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathway cluster_degradation Potential Degradation Products MRS1523 This compound (Dihydropyridine) Aromatized Aromatized Pyridine Derivative (Oxidation Product) MRS1523->Aromatized Oxidation (e.g., light, air) Hydrolyzed Hydrolysis Product (Ester Cleavage) MRS1523->Hydrolyzed Hydrolysis (Acid/Base)

Caption: Hypothetical degradation pathway for this compound.

References

Technical Support Center: MRS 1523-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MRS 1523 in their experimental assays. The information is tailored for scientists and professionals in drug development engaged in A3 adenosine receptor research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the A3 adenosine receptor (A3AR).[1] Its mechanism of action is to competitively bind to the A3AR, thereby blocking the receptor's activation by its endogenous agonist, adenosine, or other synthetic agonists. The A3AR is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Q2: What are the key differences in this compound activity between species?

A2: this compound exhibits significant species-dependent differences in its affinity for the A3AR. It is a highly potent antagonist at the human A3AR, with a reported Ki value of 18.9 nM.[1] However, it is considerably less potent at the rat A3AR, with a Ki of 113 nM.[1] This variation in potency is a critical consideration when designing experiments in animal models and extrapolating the findings to human applications.

Q3: How should I prepare and store this compound solutions?

A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (250.28 mM), though ultrasonic assistance may be required.[1] For in vivo experiments, specific solvent systems are recommended, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, or 10% DMSO and 90% Corn Oil, both yielding a clear solution at ≥ 2.5 mg/mL.[1] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh working solutions for daily use.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is highly selective for the A3AR, some studies have investigated its potential for off-target binding. One study found that this compound can bind to the serotonin 5-HT2C receptor, though with a much lower affinity than for the A3AR. It is always recommended to perform counter-screening against relevant targets in your experimental system to confirm specificity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or no antagonist effect observed Species Mismatch: Using this compound in a species where it has low potency (e.g., expecting high potency in rats based on human data).Verify the reported Ki value of this compound for your specific animal model and adjust the concentration accordingly. Consider using a different antagonist with better cross-species potency if necessary.
Solubility Issues: The compound has precipitated out of solution, leading to a lower effective concentration.Ensure complete dissolution of this compound in the appropriate solvent (e.g., DMSO) before preparing the final working solution. For aqueous buffers, ensure the final DMSO concentration is low enough to maintain solubility. Sonication may aid in dissolution.[1]
Degradation of the Compound: Improper storage or repeated freeze-thaw cycles of the stock solution may lead to degradation.Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[1] Prepare fresh working solutions daily.
High background signal in binding assays Non-specific Binding: The radioligand or this compound is binding to components other than the A3AR.Optimize washing steps in your binding assay protocol. Consider including a blocking agent like bovine serum albumin (BSA) in the binding buffer. Perform binding assays with a non-labeled, structurally unrelated A3AR ligand to determine non-specific binding.
Cellular Autofluorescence (in fluorescent assays): Cells or media components are contributing to the background signal.Include control wells with cells that do not express the A3AR or wells with media alone to determine the background fluorescence.
Unexpected agonist-like effects Assay-dependent Effects: Some GPCR antagonists can exhibit inverse agonism in systems with high constitutive receptor activity.Characterize the basal activity of your A3AR expression system. If constitutive activity is high, consider that this compound might be acting as an inverse agonist. This would be observed as a decrease in the basal signaling level.
Variability in cell-based assays Cell Health and Passage Number: Changes in cell health or high passage numbers can alter receptor expression and signaling.Maintain a consistent cell culture practice, using cells within a defined passage number range. Regularly check for cell viability and morphology.
Serum Interference: Components in the serum can interfere with the assay.For many cell-based assays, it is recommended to serum-starve the cells for a period before the experiment.

Quantitative Data Summary

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

SpeciesA3 Receptor Ki (nM)A1 Receptor Selectivity (fold vs A3)A2A Receptor Selectivity (fold vs A3)
Human18.9[1]>140[1]>18[1]
Rat113[1]140[1]18[1]

Table 2: Solubility of this compound

SolventConcentrationObservations
DMSO100 mg/mL (250.28 mM)Ultrasonic assistance may be needed.[1]
In vivo formulation 1≥ 2.5 mg/mL (6.26 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo formulation 2≥ 2.5 mg/mL (6.26 mM)10% DMSO, 90% Corn Oil.[1]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is a general guideline for a competitive radioligand binding assay to determine the Ki of this compound for the A3 adenosine receptor, typically using cell membranes from HEK-293 or CHO-K1 cells stably expressing the receptor.

Materials:

  • Cell membranes expressing the A3 adenosine receptor

  • Radioligand (e.g., [¹²⁵I]AB-MECA)

  • This compound

  • Unlabeled non-specific binding control (e.g., 10 µM NECA)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Wash Buffer (ice-cold)

  • GF/B glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer

    • This compound dilution or vehicle control

    • Radioligand at a concentration near its Kd

    • Cell membranes (protein concentration to be optimized)

  • For total binding wells, add vehicle instead of this compound.

  • For non-specific binding wells, add the unlabeled non-specific binding control.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the GF/B filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cAMP Assay (for Gi-coupled receptors)

This protocol outlines a method to measure the antagonist effect of this compound on agonist-induced inhibition of cAMP production in whole cells (e.g., CHO-K1 cells expressing the A3AR).

Materials:

  • CHO-K1 cells stably expressing the A3 adenosine receptor

  • This compound

  • A3AR agonist (e.g., NECA or IB-MECA)

  • Forskolin (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium

  • Stimulation buffer

Procedure:

  • Seed the cells in a 96-well plate and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

  • Add a fixed concentration of the A3AR agonist (typically the EC80 concentration) in the presence of forskolin.

  • Incubate for the time recommended by the cAMP assay kit manufacturer (usually 15-60 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Generate a dose-response curve for this compound and calculate its IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of this compound on cell viability, which is important to rule out cytotoxicity as a confounding factor in functional assays.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound or vehicle control.

  • Incubate for the desired duration of the experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

A3_Signaling_Pathway cluster_membrane Plasma Membrane A3AR A3 Adenosine Receptor Gi Gi Protein (αβγ) A3AR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Adenosine Adenosine / Agonist Adenosine->A3AR Activates MRS1523 This compound MRS1523->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., inhibition of PKA) cAMP->Downstream Mediates

Caption: A3 Adenosine Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prepare_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash count_radioactivity Quantify Radioactivity (Scintillation Counting) filter_wash->count_radioactivity analyze_data Analyze Data (Calculate IC50 and Ki) count_radioactivity->analyze_data end End analyze_data->end Troubleshooting_Flow start Inconsistent or No Antagonist Effect check_species Is the Ki value appropriate for the species being used? start->check_species check_solubility Was the compound fully dissolved and stable in solution? check_species->check_solubility Yes adjust_conc Adjust concentration based on species-specific Ki. check_species->adjust_conc No check_storage Was the stock solution stored correctly? check_solubility->check_storage Yes reprepare_solution Re-prepare solutions, use sonication if necessary. check_solubility->reprepare_solution No use_new_aliquot Use a fresh aliquot of the stock solution. check_storage->use_new_aliquot No consider_other Consider other factors: Assay conditions, cell health. check_storage->consider_other Yes

References

Technical Support Center: Interpreting Unexpected Data from MRS 1523 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data while using MRS 1523, a potent and selective adenosine A3 receptor (A3R) antagonist.

Troubleshooting Guides

Issue 1: Observed antagonist effect of this compound is weaker than expected or absent.

  • Question: We are using this compound to antagonize the A3 adenosine receptor in our experimental model, but we are not observing the expected level of inhibition, or there is no effect at all. What could be the reason for this?

  • Answer: Several factors could contribute to a weaker-than-expected or absent antagonist effect of this compound. One of the most critical factors to consider is the species of your experimental model. This compound exhibits significant species-dependent differences in its affinity for the A3 adenosine receptor.[1][2]

    Troubleshooting Steps:

    • Verify Species-Specific Affinity: Cross-reference the species you are using with the known binding affinities of this compound (see Table 1). The potency of this compound is significantly higher for human A3R compared to rodent A3R.[1] If you are working with mouse or rat models, you may need to use a higher concentration of this compound to achieve effective antagonism compared to studies using human cells or tissues.

    • Confirm Compound Integrity and Concentration:

      • Ensure that the this compound stock solution was prepared and stored correctly to prevent degradation.

      • Verify the final concentration of this compound in your assay. Perform serial dilutions carefully and use calibrated pipettes.

    • Check Experimental Conditions:

      • Agonist Concentration: If you are using an agonist to stimulate the receptor, ensure that its concentration is appropriate. An excessively high agonist concentration might overcome the competitive antagonism of this compound.

      • Assay Sensitivity: The sensitivity of your functional assay might not be sufficient to detect subtle changes in receptor activity. Consider optimizing your assay parameters.

    • Evaluate Potential for Off-Target Effects: While this compound is selective for A3R, at higher concentrations, the possibility of off-target effects increases. If you are using very high concentrations to compensate for low potency in a particular species, any observed effects (or lack thereof) could be influenced by interactions with other molecules.

Issue 2: High variability in experimental results between batches or experiments.

  • Question: We are observing significant variability in our results when using this compound across different experiments, even when we try to maintain consistent conditions. What could be causing this inconsistency?

  • Answer: Inconsistency in experimental results can be frustrating. For a compound like this compound, this variability can stem from several sources, including the inherent pharmacological properties of the compound and subtle variations in experimental execution.

    Troubleshooting Steps:

    • Standardize Compound Handling:

      • Solubility: this compound is soluble in DMSO. Ensure the compound is fully dissolved in your stock solution. Precipitates can lead to inaccurate dosing.

      • Vehicle Control: Always include a vehicle control (e.g., DMSO) in your experiments to account for any effects of the solvent.

    • Review Experimental Protocol:

      • Cell Passage Number: If using cell lines, be aware that receptor expression levels can change with increasing passage number. Try to use cells within a defined passage number range for all experiments.

      • Timing of Treatment: Ensure that the pre-incubation time with this compound before adding an agonist is consistent across all experiments.

    • Consider the Source of Biological Materials:

      • Primary Cells/Tissues: If using primary cells or tissues, inherent biological variability between donors or animals can be a significant factor.

      • Recombinant Systems: In recombinant expression systems, variations in the level of receptor expression can impact the response to antagonists.

    • Acknowledge Inherent Pharmacological Complexity: The literature itself shows some inconsistency in the reported binding affinities of this compound, which may be due to different experimental conditions (e.g., radioligands used, cell backgrounds).[1] This highlights the sensitivity of A3R pharmacology to the experimental setup.

Frequently Asked Questions (FAQs)

  • Q1: What are the known binding affinities of this compound for different species?

    • A1: The binding affinity (Ki) of this compound varies significantly across species. It is most potent at the human A3 adenosine receptor. The table below summarizes the reported Ki values.

  • Q2: Are there known off-target effects for this compound?

    • A2: this compound is a selective A3 adenosine receptor antagonist. However, like any pharmacological tool, selectivity is concentration-dependent. At higher concentrations, the likelihood of interacting with other adenosine receptor subtypes (A1, A2A) or other unrelated targets increases.[3] It is crucial to use the lowest effective concentration to minimize potential off-target effects.

  • Q3: What is the general signaling pathway for the A3 adenosine receptor that this compound antagonizes?

    • A3: The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of the A3R by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the A3R and prevents the agonist from binding and initiating this signaling cascade.

  • Q4: Can I use this compound in in vivo studies?

    • A4: Yes, this compound has been used in in vivo studies, particularly in rodent models. However, due to its lower affinity for rodent A3R compared to human A3R, careful dose-selection and validation are necessary to ensure target engagement.

Data Presentation

Table 1: Binding Affinities (Ki) of this compound for A3 Adenosine Receptors in Different Species

SpeciesReceptorKi (nM)Reference
HumanA318.9[3]
HumanA343.9[1]
RatA3113[3]
RatA3216[1]
MouseA3349[1]

Note: Variations in reported Ki values can be attributed to different experimental methodologies.

Experimental Protocols

General Protocol for In Vitro Antagonism Assay (e.g., cAMP Assay)

  • Cell Culture: Culture cells expressing the A3 adenosine receptor of the desired species in appropriate media.

  • Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the this compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control.

  • Agonist Stimulation:

    • Prepare a solution of an A3R agonist (e.g., IB-MECA) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist to the wells containing this compound or vehicle and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the manufacturer's protocol of the cAMP assay kit.

    • Measure the intracellular cAMP levels using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the agonist dose-response curve in the presence and absence of different concentrations of this compound.

    • Calculate the IC50 of this compound or perform a Schild analysis to determine the pA2 value, which quantifies the antagonist's potency.

Mandatory Visualization

A3R_Signaling_Pathway cluster_membrane Cell Membrane A3R A3 Adenosine Receptor AC Adenylyl Cyclase A3R->AC Gi/o cAMP cAMP (Decreased) AC->cAMP Converts Agonist Agonist (e.g., Adenosine, IB-MECA) Agonist->A3R Activates MRS1523 This compound (Antagonist) MRS1523->A3R Blocks ATP ATP ATP->AC Substrate Troubleshooting_Workflow Start Unexpected Data with this compound WeakEffect Weak or No Antagonist Effect Start->WeakEffect Variability High Result Variability Start->Variability CheckSpecies Check Species Affinity (Table 1) WeakEffect->CheckSpecies Is potency low in my species? CheckCompound Verify Compound Integrity & Concentration WeakEffect->CheckCompound Is the compound/concentration correct? CheckConditions Review Experimental Conditions WeakEffect->CheckConditions Are assay conditions optimal? StandardizeHandling Standardize Compound Handling (Solubility, Vehicle) Variability->StandardizeHandling ReviewProtocol Review Protocol (Cell passage, Timing) Variability->ReviewProtocol CheckSource Consider Source of Biological Material Variability->CheckSource Solution Resolution/Interpretation CheckSpecies->Solution CheckCompound->Solution ConsiderOffTarget Consider Off-Target Effects CheckConditions->ConsiderOffTarget Using high concentrations? ConsiderOffTarget->Solution StandardizeHandling->Solution ReviewProtocol->Solution CheckSource->Solution

References

Technical Support Center: Minimizing Cytotoxicity of MRS 1523 in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of MRS 1523 in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist for the adenosine A3 receptor (A3R). It binds to human and rat A3 receptors with high affinity, exhibiting Ki values of 18.9 nM and 113 nM, respectively. Its primary mechanism of action is to block the signaling cascade initiated by the activation of the A3 adenosine receptor.

Q2: Is this compound expected to be cytotoxic?

The cytotoxic profile of this compound is not extensively documented across a wide range of cell lines and can be cell-type dependent. Some studies report that at concentrations up to 1 µM, this compound alone has no effect on tumor cell growth. However, as with many small molecules, off-target effects or cell-specific responses at higher concentrations or with prolonged exposure could lead to cytotoxicity. Therefore, it is crucial to determine the cytotoxic profile of this compound in your specific cell line and experimental conditions.

Q3: What are the initial steps to take if I observe unexpected cytotoxicity with this compound?

If you observe significant cytotoxicity, the first step is to perform a comprehensive dose-response and time-course experiment. This will help establish the cytotoxic concentration 50 (CC50) and the therapeutic window for your specific cell line. It is also essential to include a vehicle control (e.g., DMSO) to ensure that the solvent is not the source of the cytotoxicity.

Q4: How can I be sure that the observed cytotoxicity is not due to poor solubility or stability of this compound?

This compound is highly soluble in DMSO (100 mg/mL) but has poor aqueous solubility. When preparing working solutions, ensure that the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Visually inspect your culture medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust your dilution strategy or use a different solvent system if compatible with your cells. For long-term experiments, consider the stability of this compound in your culture medium, as degradation products could also be cytotoxic. It is recommended to prepare fresh working solutions for each experiment.

Q5: Could the observed cytotoxicity be related to the specific biology of my cell line?

Yes, the expression level of the A3 adenosine receptor and the specific signaling pathways active in your cell line can influence the response to this compound. Antagonism of the A3 receptor can impact downstream signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. Cells that are highly dependent on A3 receptor signaling for survival may be more susceptible to the cytotoxic effects of its antagonists.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Symptoms:

  • Significant decrease in cell viability (e.g., >50%) at concentrations where this compound is expected to be pharmacologically active as an A3R antagonist.

  • Morphological changes in cells indicative of stress or death (e.g., rounding, detachment, blebbing).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
High Compound Concentration Perform a dose-response experiment with a wider range of this compound concentrations, including several logs lower than initially tested.Identification of a non-toxic or minimally toxic concentration range for your cell line.
Solvent Toxicity Run a vehicle control experiment with the solvent (e.g., DMSO) at the same dilutions used for this compound. Keep the final DMSO concentration below 0.5%.Determine if the solvent is contributing to cell death and establish a safe solvent concentration.
Compound Precipitation Visually inspect the culture medium for precipitates after adding this compound. Prepare stock solutions in 100% DMSO and perform serial dilutions in culture medium with vigorous mixing.Ensure the compound is fully dissolved to avoid physical stress on cells and inaccurate dosing.
Cell Line Sensitivity Test this compound on a different, potentially more robust, cell line to compare toxicity profiles.Understanding if the observed cytotoxicity is cell-line specific.
Incorrect Compound Handling Ensure the compound is properly stored (powder at -20°C, stock solutions at -20°C or -80°C in aliquots) and protected from repeated freeze-thaw cycles.Consistent experimental results with a fresh aliquot of the compound.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments

Symptoms:

  • High variability in cell viability data for the same this compound concentration across different experimental days.

  • Poor reproducibility of dose-response curves.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Variability in Cell Culture Conditions Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of results.
Compound Degradation Prepare fresh stock solutions of this compound for each experiment. Avoid long-term storage of diluted solutions in aqueous media.More consistent compound activity.
Assay Variability Ensure that the cytotoxicity assay being used is robust and has a low coefficient of variation. Follow the manufacturer's protocol precisely.Reliable and repeatable assay performance.
Inconsistent Incubation Times Use a precise timer for all incubation steps, especially for the compound treatment and the final assay readout.Reduced variability in endpoint measurements.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using the MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared this compound dilutions and vehicle controls to the appropriate wells.

    • Include wells with untreated cells (medium only) as a negative control for cytotoxicity.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells into the culture medium.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Lysis buffer (provided in the kit) for maximum LDH release control

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Assay Controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Treat cells with lysis buffer 45 minutes before the end of the incubation period.

    • Background control: Medium only (no cells).

  • LDH Assay:

    • After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified in the kit protocol (usually 490 nm).

    • Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, which typically normalizes the LDH release from treated cells to the spontaneous and maximum release controls.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock (DMSO) serial_dilution Prepare Serial Dilutions prep_compound->serial_dilution seed_cells Seed Cells in 96-well Plate add_treatment Treat Cells (24, 48, 72h) seed_cells->add_treatment serial_dilution->add_treatment mtt_assay Perform MTT Assay add_treatment->mtt_assay ldh_assay Perform LDH Assay add_treatment->ldh_assay read_plate Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Workflow for assessing this compound cytotoxicity.

signaling_pathway Simplified Adenosine A3 Receptor Signaling and Apoptosis cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_apoptosis Apoptosis Regulation adenosine Adenosine A3R A3 Receptor adenosine->A3R Activates gi Gi Protein A3R->gi Activates mrs1523 This compound mrs1523->A3R Inhibits pi3k PI3K gi->pi3k Activates erk ERK1/2 gi->erk Modulates akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Promotes erk->bcl2 Modulates bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase3 Caspase-3 bax->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: A3R signaling and its link to apoptosis.

troubleshooting_logic Troubleshooting Logic for this compound Cytotoxicity start High Cytotoxicity Observed check_solvent Is Vehicle Control Toxic? start->check_solvent check_precipitation Is Compound Precipitating? check_solvent->check_precipitation No optimize_solvent Optimize Solvent/Concentration check_solvent->optimize_solvent Yes dose_response Perform Dose-Response check_precipitation->dose_response No improve_solubility Improve Solubilization Protocol check_precipitation->improve_solubility Yes cell_sensitivity Cell Line is Sensitive dose_response->cell_sensitivity

Caption: Logic for troubleshooting cytotoxicity.

Validation & Comparative

A Comparative Guide to MRS 1523 and Other Adenosine A3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of a suitable antagonist for the adenosine A3 receptor (A3AR) is critical for advancing investigations into the therapeutic potential of this G protein-coupled receptor. The A3AR is implicated in a variety of pathophysiological processes, including inflammation, cancer, and cardiac ischemia. This guide provides an objective comparison of MRS 1523 with other notable A3AR antagonists, focusing on their performance backed by experimental data.

Overview of this compound

This compound is a potent and selective antagonist of the human adenosine A3 receptor. A key characteristic of this compound is its retained activity at rodent A3ARs, albeit with lower affinity compared to the human receptor. This cross-species activity makes it a valuable tool for translational research, allowing for the validation of A3AR-related mechanisms in preclinical animal models.

Comparison with Other A3AR Antagonists

A major challenge in the development and application of A3AR antagonists is the significant species-dependent variation in affinity and selectivity. Many compounds that are highly potent at the human A3AR exhibit weak or no activity at rodent orthologs. This section compares this compound primarily with MRE 3008F20, another well-characterized and highly potent human A3AR antagonist, and other relevant compounds.

Quantitative Data Presentation

The following tables summarize the binding affinities (Ki values) of this compound and other antagonists at human, mouse, and rat adenosine receptors. This data, derived from radioligand binding assays, allows for a direct comparison of potency and selectivity.

Table 1: Binding Affinity (Ki, nM) of A3AR Antagonists at Human Adenosine Receptors

CompoundA1A2AA2BA3
This compound >1000>1000>100043.9[1]
MRE 3008F20 >1000>100>19000.80 (KD)[2]
DPTN 1621212301.65[1]
MRS1220 >10000>10000>100000.65

Table 2: Binding Affinity (Ki, nM) of A3AR Antagonists at Mouse Adenosine Receptors

CompoundA1A2AA2BA3
This compound >10000>10000>10000349[1]
MRE 3008F20 ---Inactive[1]
DPTN 4118301899.61[1]
MRS1220 ---Inactive

Table 3: Binding Affinity (Ki, nM) of A3AR Antagonists at Rat Adenosine Receptors

CompoundA1A2AA2BA3
This compound >10000>10000>10000216[1]
MRE 3008F20 --->10,000[2]
DPTN 33311471638.53[1]
MRS1220 ---Inactive

Note: A lower Ki value indicates a higher binding affinity. '-' indicates data not available in the cited sources. KD value for MRE 3008F20 is from saturation binding analysis.

From this data, it is evident that while MRE 3008F20 is exceptionally potent at the human A3AR, its lack of activity at rodent receptors limits its use in preclinical studies involving these species. In contrast, this compound demonstrates a broader species profile, making it a more versatile research tool for in vivo experiments in mice and rats[1]. DPTN also shows cross-species activity, with higher potency than this compound at rodent A3ARs[1].

Experimental Protocols

The data presented above is primarily derived from competitive radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels.

Radioligand Binding Assays

These assays are performed to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human, mouse, or rat adenosine receptor subtypes (A1, A2A, A2B, or A3).

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [125I]I-AB-MECA for A3AR) and varying concentrations of the competing antagonist (e.g., this compound).

  • Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Cyclic AMP (cAMP) Functional Assays

These assays are used to determine the functional antagonism of a compound by measuring its ability to block the agonist-induced inhibition of cAMP production.

  • Cell Culture: Cells expressing the target A3AR are cultured and plated.

  • Treatment: The cells are pre-incubated with the antagonist (e.g., this compound) at various concentrations.

  • Agonist Stimulation: An A3AR agonist (e.g., NECA) is added to the cells in the presence of forskolin (an adenylyl cyclase activator).

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its functional potency.

Mandatory Visualization

The following diagrams illustrate key concepts related to A3AR signaling and experimental workflows.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Adenosine (Agonist) Agonist->A3AR Activates Antagonist This compound (Antagonist) Antagonist->A3AR Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

A3 Adenosine Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Start prep Prepare Cell Membranes with A3AR start->prep incubate Incubate Membranes with: - Radioligand ([125I]I-AB-MECA) - this compound (Varying Conc.) prep->incubate filter Separate Bound & Free Radioligand via Filtration incubate->filter count Measure Radioactivity of Bound Ligand filter->count analyze Calculate IC50 and Ki values count->analyze end End analyze->end

Radioligand Binding Assay Workflow

Conclusion

References

A Comparative Analysis of MRS 1523 and Other Selective A3 Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of MRS 1523, a potent and selective A3 adenosine receptor (A3AR) antagonist, with other notable compounds in its class, including MRS 1191, MRS 1220, and MRE 3008F20. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.

Executive Summary

The A3 adenosine receptor, a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of pathologies, including inflammatory diseases, neuropathic pain, and cancer. Consequently, the development of selective antagonists for this receptor is an area of intense research. This compound has demonstrated high potency and selectivity for the A3AR. This guide evaluates its performance characteristics against other well-established A3AR antagonists, providing a framework for selecting the appropriate tool compound for preclinical research and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities and functional potencies of this compound and its comparators at the human and rat A3 adenosine receptors, as well as their selectivity over other adenosine receptor subtypes.

Table 1: Comparative Binding Affinities (Ki, nM) of A3 Adenosine Receptor Antagonists

CompoundHuman A3AR (Ki, nM)Rat A3AR (Ki, nM)Human A1AR (Ki, nM)Human A2AAR (Ki, nM)Selectivity (hA1/hA3)Selectivity (hA2A/hA3)
This compound 18.9[1]113[1]15,6002,050~825~108
MRS 1191 45[2]->10,000>10,000>222>222
MRS 1220 0.65[3]>1000[2]>10,000>10,000>15,384>15,384
MRE 3008F20 0.29[2]>30,000[2]----

Note: '-' indicates data not available from the searched sources.

Table 2: Comparative Functional Antagonist Potencies (IC50/KB, nM) of A3 Adenosine Receptor Antagonists

CompoundFunctional AssayHuman A3AR (IC50/KB, nM)
This compound Inhibition of Cordycepin-induced cell number decreaseEffective at 100-1000 nM[1]
Inhibition of NECA-induced cell migration70% inhibition at 100 nM[1]
MRS 1191 Inhibition of Adenylate Cyclase92 (KB)[3]
MRS 1220 Inhibition of Adenylate Cyclase1.7 (KB)[3]
Reversal of Agonist-elicited TNF-α inhibition300 (IC50)[3]
MRE 3008F20 Blockade of IB-MECA effect on cAMP production-

Note: Direct comparative IC50 values in the same functional assay for all compounds were not available in the searched literature. The presented data is from various studies and experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the Graphviz DOT language.

A3AR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol A3AR A3 Adenosine Receptor Gi Gi A3AR->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inflammation, Proliferation) PKA->CellularResponse Modulates Ca2 Ca2+ IP3->Ca2 Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->CellularResponse Modulates MAPK MAPK (ERK1/2) PKC->MAPK Activates MAPK->CellularResponse Modulates MRS1523 This compound (Antagonist) MRS1523->A3AR Blocks

Caption: A3 Adenosine Receptor Signaling Pathway and the inhibitory action of this compound.

Antagonist_Screening_Workflow cluster_screening A3AR Antagonist Screening Cascade Start Compound Library PrimaryAssay Primary Screen: Radioligand Binding Assay (Displacement of [125I]AB-MECA) Start->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits SecondaryAssay Secondary Screen: Functional Assay (e.g., cAMP Inhibition Assay) Hits->SecondaryAssay Potent Binders ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits SelectivityAssay Selectivity Profiling: Binding Assays at A1, A2A, A2B Receptors ConfirmedHits->SelectivityAssay Functionally Active SelectiveHits Selective Hits SelectivityAssay->SelectiveHits InVivo In Vivo Efficacy Studies (e.g., Animal Models of Inflammation or Pain) SelectiveHits->InVivo Selective Antagonists Lead Lead Compound InVivo->Lead

Caption: A typical experimental workflow for the screening and identification of selective A3AR antagonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of A3AR antagonists.

Radioligand Binding Assay (Competitive)

This protocol outlines the general procedure for determining the binding affinity of a test compound for the A3 adenosine receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the human A3 adenosine receptor (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [¹²⁵I]AB-MECA), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known A3AR ligand.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to A3AR modulation, using the fluorescent indicator Fura-2 AM.

1. Cell Preparation and Dye Loading:

  • Seed cells expressing the A3 adenosine receptor onto glass coverslips or in a 96-well plate.

  • Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing a low concentration of Pluronic F-127 to aid in dye solubilization.

  • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.

  • Wash the cells with fresh buffer to remove extracellular Fura-2 AM and allow for de-esterification of the dye within the cells.

2. Calcium Measurement:

  • Place the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate in a fluorescence plate reader.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

  • Establish a stable baseline fluorescence ratio (F340/F380).

  • To assess antagonist activity, pre-incubate the cells with the test compound (e.g., this compound) for a defined period.

  • Stimulate the cells with an A3AR agonist (e.g., IB-MECA) and record the change in the F340/F380 ratio over time.

3. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.

  • The antagonist effect is determined by the degree to which the test compound inhibits the agonist-induced increase in the fluorescence ratio.

  • Quantify the peak response to the agonist in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50 value of the antagonist.

Conclusion

This compound is a potent and selective antagonist of the A3 adenosine receptor, demonstrating high affinity for both human and rat receptors. Its selectivity profile, favoring the A3AR over A1AR and A2AAR, makes it a valuable tool for investigating the physiological and pathological roles of the A3AR. In comparison to other A3AR antagonists such as MRS 1191, MRS 1220, and MRE 3008F20, this compound exhibits a good balance of potency and cross-species reactivity. While MRS 1220 and MRE 3008F20 show higher affinity for the human A3AR, their utility in rodent models is limited. The choice of antagonist will ultimately depend on the specific experimental context, including the species being studied and the functional readout of interest. This guide provides the necessary data and methodological insights to aid researchers in making an informed decision for their A3AR-targeted studies.

References

MRS 1523: A Comparative Guide to Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of MRS 1523, a potent and selective antagonist of the Adenosine A3 receptor (A3AR). Understanding the selectivity of a pharmacological tool is paramount for the accurate interpretation of experimental results and for the development of therapeutic agents with minimal off-target effects. This document summarizes the binding affinities of this compound at its primary target and other key receptors, based on published experimental data. Detailed experimental methodologies are provided to support the reproducibility and critical evaluation of the presented data.

Comparative Analysis of Binding Affinities

This compound is widely recognized as a selective antagonist for the A3 adenosine receptor. However, a thorough characterization of its binding profile across various species and against a panel of other receptors is crucial for its application in preclinical research. The following table summarizes the binding affinities (Ki) of this compound for human, mouse, and rat adenosine receptor subtypes, as well as its most significant identified off-target interaction.

Receptor TargetSpeciesBinding Affinity (Ki) [nM]
Adenosine A3 Receptor Human 43.9 [1]
Mouse 349 [1]
Rat 216 [1]
Adenosine A1 ReceptorHuman>10,000
Mouse>10,000
Rat>10,000
Adenosine A2A ReceptorHuman>10,000
MouseInactive
Rat2,100
Adenosine A2B ReceptorHuman>10,000
Mouse>10,000
Rat>10,000
Serotonin 5-HT2C Receptor Not Specified 396 [1]

Data sourced from Tosh et al., 2021.[1]

The data clearly indicates that this compound exhibits the highest affinity for the human A3 adenosine receptor. While it retains activity at the mouse and rat A3 receptors, the affinity is notably lower. Importantly, this compound shows weak to no affinity for other adenosine receptor subtypes in the tested species. An off-target screening against a panel of 45 receptors, channels, and transporters revealed a single significant interaction with the serotonin 5-HT2C receptor, with a Ki value of 396 nM.[1]

Signaling Pathway of the A3 Adenosine Receptor

The A3 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi protein. Upon activation by its endogenous ligand, adenosine, the A3 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the various physiological and pathophysiological roles of the A3 receptor.

A3R_Signaling cluster_membrane Plasma Membrane A3R A3R Gi Gi Protein A3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Adenosine Adenosine Adenosine->A3R Binds ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Modulates

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the assessment of receptor cross-reactivity.

Radioligand Binding Assays

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (Cells expressing target receptor) Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]DPCPX) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki calculation) Scintillation->Analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes from HEK293 cells stably expressing the human, mouse, or rat adenosine receptor subtypes (A1, A2A, A2B, and A3) are prepared.

  • Radioligand Binding: Competition binding assays are performed using a specific radioligand for each receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A, and [125I]I-AB-MECA for A3).

  • Incubation: Membranes are incubated with the radioligand and increasing concentrations of this compound in a suitable buffer.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Accumulation)

This assay is used to determine the functional potency of an antagonist by measuring its ability to block agonist-induced changes in intracellular cAMP levels.

Detailed Steps:

  • Cell Culture: HEK293 cells expressing the receptor of interest are cultured in appropriate media.

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist (this compound) for a defined period.

  • Agonist Stimulation: A known agonist for the receptor is added to the cells to stimulate (for Gs-coupled receptors) or inhibit (for Gi-coupled receptors like A3R) adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced effect on cAMP levels is quantified, and the functional inhibitory constant (Kb or IC50) is determined.

References

A Comparative Guide to MRS 1523 and Selective A₁ and A₂A Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental performance of MRS 1523, a notable A₃ adenosine receptor antagonist, with that of representative selective antagonists for the A₁ and A₂A adenosine receptors. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.

Introduction

Adenosine receptors, a family of G protein-coupled receptors, are classified into four subtypes: A₁, A₂A, A₂B, and A₃. These receptors are ubiquitously expressed and play crucial roles in a myriad of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. While this compound is primarily recognized for its high affinity and selectivity for the A₃ receptor, understanding its interaction with A₁ and A₂A receptors is critical for interpreting experimental outcomes and predicting potential off-target effects. This guide focuses on a direct comparison of this compound with well-characterized selective antagonists for the A₁ and A₂A receptors, namely DPCPX and SCH 58261, respectively.

Comparative Analysis of Binding Affinity

The binding affinity of a compound for its target receptor is a key determinant of its potency and selectivity. The following table summarizes the inhibitory constant (Kᵢ) values for this compound, DPCPX (an A₁ antagonist), and SCH 58261 (an A₂A antagonist) at human and rat adenosine receptor subtypes. Lower Kᵢ values indicate higher binding affinity.

CompoundReceptor SubtypeSpeciesKᵢ (nM)Selectivity Profile
This compound A₃Human18.9[1][2]Potent and selective A₃ antagonist.
A₃Rat113[1][2]
A₁Rat~15,820 (140-fold less than A₃)[1][2]
A₂ARat~2,034 (18-fold less than A₃)[1][2]
DPCPX A₁Human3.9Potent and selective A₁ antagonist.
A₂AHuman130
A₂BHuman50
A₃Human4000
A₁Rat0.45[3]
A₂AHuman (platelets)330[3]
SCH 58261 A₂ARat2.3[4]Potent and selective A₂A antagonist.
A₂ABovine2[4]
A₂AHuman1.3[5]
A₁Human~420 (323-fold less than A₂A)[5]
A₂BHuman~69 (53-fold less than A₂A)[5]
A₃Human~130 (100-fold less than A₂A)[5]

Signaling Pathways

The A₁ and A₂A adenosine receptors are coupled to different G proteins and thus elicit opposing physiological effects. The A₁ receptor primarily couples to Gᵢ/₀, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A receptor couples to Gₛ, which stimulates adenylyl cyclase and increases cAMP production. Antagonists of these receptors block the respective signaling cascades initiated by endogenous adenosine.

Adenosine Receptor Signaling Pathways cluster_A1 A1 Receptor Pathway cluster_A2A A2A Receptor Pathway A1 A1 Receptor Gi Gi/o A1->Gi Activation AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit Inhibition cAMP_decrease [cAMP]↓ AC_inhibit->cAMP_decrease A2A A2A Receptor Gs Gs A2A->Gs Activation AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate Stimulation cAMP_increase [cAMP]↑ AC_stimulate->cAMP_increase Adenosine Adenosine Adenosine->A1 Adenosine->A2A

Figure 1. Simplified signaling pathways of A₁ and A₂A adenosine receptors.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing receptor of interest) Incubation 2. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration 3. Separation of Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Counting 4. Quantification (Scintillation Counting) Filtration->Counting Analysis 5. Data Analysis (Calculate Ki) Counting->Analysis

Figure 2. General workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the target human adenosine receptor (e.g., HEK-293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. The resulting supernatant containing the cell membranes is then centrifuged at a high speed.

    • Resuspend the membrane pellet in a suitable assay buffer.[6]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DPCPX for A₁ or [³H]SCH 58261 for A₂A), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • To determine non-specific binding, a high concentration of a known non-radioactive ligand is added to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.[7]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a competition curve.

    • The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to antagonize the effect of an agonist on adenylyl cyclase activity.

cAMP Accumulation Assay Workflow Cell_Culture 1. Cell Culture (Cells expressing receptor of interest) Pre_incubation 2. Pre-incubation (Cells + Test Antagonist) Cell_Culture->Pre_incubation Stimulation 3. Stimulation (Add Agonist) Pre_incubation->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Detection 5. cAMP Detection (e.g., HTRF, ELISA) Lysis->Detection Analysis 6. Data Analysis (Determine IC50) Detection->Analysis

Figure 3. General workflow for a cAMP accumulation assay.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor of interest into a 96-well plate and culture overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with varying concentrations of the antagonist (e.g., this compound, DPCPX, or SCH 58261) for a specified time.

    • Stimulate the cells with a fixed concentration of an adenosine receptor agonist (e.g., NECA) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a defined period to allow for cAMP accumulation.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

    • Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP accumulation.

Conclusion

This guide provides a comparative overview of this compound in relation to selective A₁ and A₂A receptor antagonists. The data clearly demonstrates that while this compound is a potent A₃ receptor antagonist, it exhibits significantly lower affinity for A₁ and A₂A receptors. In contrast, DPCPX and SCH 58261 are highly potent and selective for their respective targets, the A₁ and A₂A receptors. The provided experimental protocols offer a foundation for researchers to design and execute robust assays for characterizing the pharmacological profiles of these and other compounds targeting adenosine receptors. Careful consideration of the selectivity profile of each antagonist is paramount for the accurate interpretation of experimental results.

References

Reproducibility of MRS 1523 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental findings related to MRS 1523, a potent and selective antagonist of the A3 adenosine receptor (A3AR). The reproducibility of its effects is assessed by examining consistent findings across multiple independent studies. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in their understanding and potential application of this compound.

I. Overview of this compound

This compound is a non-xanthine pyridine derivative that has been widely used in pharmacological research to investigate the physiological and pathological roles of the A3 adenosine receptor. It exhibits notable selectivity for the human and rat A3AR over other adenosine receptor subtypes, making it a valuable tool for in vitro and in vivo studies.

II. Data Presentation: Quantitative Findings

The following tables summarize the key quantitative data from various studies, highlighting the binding affinity and functional effects of this compound.

Table 1: Binding Affinity (Ki) of this compound for Adenosine Receptors

SpeciesA3 Receptor (Ki in nM)A1 Receptor (Selectivity Fold vs A3)A2A Receptor (Selectivity Fold vs A3)Reference
Human18.914018[1][2]
Rat11314018[1][2]

Table 2: Functional Antagonism of this compound in In Vitro Assays

Experimental ModelAgonistMeasured EffectThis compound Concentration% Inhibition / EffectReference
Rat Dorsal Root Ganglion (DRG) NeuronsAdenosineN-type Ca2+ current reductionNot specified56% inhibition of adenosine's effect[1]
Human Endothelial Progenitor Cells (hEPC)NECACell migration100 nM70% inhibition of NECA-induced migration[1]
B16-F10 Melanoma CellsCordycepinGrowth suppression0.1 - 1 µMAntagonized growth suppression to 40.7% and 57.4% of control[1]
Human Keratinocyte (HaCaT) CellsPiclidenoson (A3AR agonist)Inhibition of proliferationNot specifiedCounteracted the effect of piclidenoson[3]

III. Reproducibility of Key Experimental Findings

While direct replication studies are not abundant in the literature, the consistent observation of this compound's antagonist effects across various independent research groups and experimental models provides strong evidence for the reproducibility of its primary mechanism of action.

Antihyperalgesic Effects

The initial finding that this compound can exert an antihyperalgesic effect is supported by its ability to block adenosine-induced modulation of neuronal activity.[1] The mechanism is attributed to the inhibition of N-type calcium channels and action potentials in dorsal root ganglion (DRG) neurons.[1] The use of this compound as a tool to probe the role of A3AR in pain models by different research groups further substantiates its consistent in vivo activity.

Neuroprotective Effects

Multiple independent studies have demonstrated the neuroprotective effects of blocking the A3AR with this compound in models of ischemia. For instance, in hippocampal slices subjected to oxygen-glucose deprivation (OGD), this compound has been shown to protect against irreversible synaptic depression.[4][5] Furthermore, in in vivo models of subarachnoid hemorrhage and ischemic stroke, the administration of an A3AR agonist showed neuroprotective effects that were reversed by this compound, confirming the specific involvement of the A3AR and the reliable antagonistic action of this compound.[6][7]

Anti-inflammatory and Anti-cancer Effects

The role of A3AR in inflammation and cancer has been investigated in numerous studies employing this compound as a selective antagonist. In models of psoriasis and other inflammatory conditions, the effects of A3AR agonists were shown to be counteracted by this compound.[3] In cancer research, this compound has been used to demonstrate the involvement of A3AR in melanoma cell pigmentation and growth.[8]

IV. Experimental Protocols

Patch-Clamp Electrophysiology in Dorsal Root Ganglion (DRG) Neurons

This protocol is used to assess the effect of this compound on ion channel activity in sensory neurons.

  • Cell Preparation: DRG neurons are isolated from rats and cultured.

  • Recording: Whole-cell patch-clamp recordings are performed to measure ion currents, such as those through N-type calcium channels.

  • Drug Application: A baseline recording is established before applying an A3AR agonist (e.g., adenosine) to modulate the channel activity. Subsequently, this compound is co-applied to determine its ability to antagonize the agonist's effect.

Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

This in vitro model mimics ischemic conditions to study neuroprotection.

  • Slice Preparation: Hippocampal slices are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

  • OGD Induction: Slices are transferred to a glucose-free aCSF saturated with 95% N2 / 5% CO2 to induce excitotoxicity.

  • Treatment: this compound is applied before, during, or after the OGD period to assess its neuroprotective potential.

  • Assessment: The recovery of synaptic function (e.g., field excitatory postsynaptic potentials, fEPSPs) is monitored after returning the slices to normoxic conditions.[4][5]

V. Visualizations

Signaling Pathway of A3 Adenosine Receptor

A3AR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular A3AR A3 Adenosine Receptor G_protein Gi/o Protein A3AR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP Adenosine Adenosine Adenosine->A3AR Agonist MRS1523 This compound MRS1523->A3AR Antagonist IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_release Ca2+ Release IP3_DAG->Ca_release

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental Workflow for Assessing Neuroprotection

OGD_Workflow start Hippocampal Slice Preparation baseline Baseline Synaptic Activity Recording start->baseline treatment Treatment Application (Control vs. This compound) baseline->treatment ogd Oxygen-Glucose Deprivation (OGD) treatment->ogd reperfusion Reperfusion with Normal aCSF ogd->reperfusion assessment Assessment of Synaptic Recovery (fEPSP) reperfusion->assessment end Data Analysis assessment->end

Caption: Workflow for OGD Neuroprotection Assay.

VI. Comparison with Alternatives

This compound is one of several available A3AR antagonists. Its utility is often compared to other compounds based on selectivity, potency, and species cross-reactivity.

  • MRS 1191: A dihydropyridine derivative that is also a selective A3AR antagonist. However, like many non-purine antagonists, it can show significant species differences in affinity.[9]

  • MRS 1220: A triazoloquinazoline with high affinity for the human A3AR but is less effective on the rat receptor, limiting its use in rodent models.

  • MRE 3008-F20: Another potent and selective A3AR antagonist that has been used in various preclinical studies.

Compared to these alternatives, this compound offers a good balance of potency and selectivity at both human and rat A3 receptors, making it a versatile tool for a broader range of preclinical research.[1][2] However, researchers should always consider the species-specific binding affinities when designing experiments.[10]

VII. Conclusion

The experimental findings for this compound as a selective A3 adenosine receptor antagonist demonstrate a high degree of reproducibility, as evidenced by its consistent performance across a variety of independent in vitro and in vivo studies. Its utility in blocking A3AR-mediated effects in models of pain, ischemia, inflammation, and cancer is well-documented. The provided data, protocols, and visualizations serve as a valuable resource for researchers utilizing or considering this compound in their experimental designs. Careful consideration of species-specific differences in binding affinity remains a critical aspect of robust study design.

References

Illuminating the Antihyperalgesic Potential of MRS 1523: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS 1523, a selective antagonist of the A3 adenosine receptor (A3AR), with other relevant compounds in the context of its validated antihyperalgesic effects. The information presented herein is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Comparative Analysis of A3 Adenosine Receptor Antagonists

This compound has been a key pharmacological tool in validating the role of the A3 adenosine receptor in pain modulation. Its efficacy is often demonstrated by its ability to reverse the antihyperalgesic effects of A3AR agonists. The following table summarizes the binding affinities of this compound and other notable A3AR antagonists, providing a basis for comparing their potency and selectivity across different species.

CompoundReceptor SubtypeSpeciesBinding Affinity (Ki, nM)
This compound A3 Human 18.9 [1]
Rat 113 [1]
A1Rat15,600
A2ARat2,050
MRS 1191A3Human31.4
Rat1,420
MRS 1220A3Human0.65
Rat>1000
DPTNA3Human1.65
Mouse9.61
Rat8.53

This table presents a selection of A3AR antagonists and their reported binding affinities. A lower Ki value indicates a higher binding affinity.

While direct head-to-head studies quantifying the standalone antihyperalgesic effect of this compound are limited, its validation is primarily derived from its ability to specifically block the pain-relieving effects of A3AR agonists. For instance, in a chronic constriction injury (CCI) model of neuropathic pain, the antihyperalgesic effects of the A3AR agonist IB-MECA were effectively blocked by MRS1523.[2][3] Interestingly, when administered alone, MRS1523 did not show an effect on the paw withdrawal threshold in this model, suggesting its primary role as an antagonist in the context of A3AR-mediated analgesia.[3]

Experimental Protocols

The validation of the antihyperalgesic effect of this compound has been predominantly conducted in rodent models of neuropathic pain. Below are detailed methodologies for key experiments cited in the literature.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents, mimicking symptoms such as mechanical allodynia and thermal hyperalgesia.

Surgical Procedure:

  • Animals (typically Sprague-Dawley rats) are anesthetized with isoflurane.

  • The common sciatic nerve is exposed at the level of the mid-thigh.

  • Proximal to the sciatic trifurcation, four loose ligatures are tied around the nerve with chromic gut sutures at approximately 1 mm intervals.

  • The ligatures are tightened to the point of causing a slight constriction of the nerve, without arresting epineural blood flow.

  • The muscle and skin layers are then closed with sutures.

This procedure leads to the development of pain hypersensitivity in the ipsilateral hind paw within a week.

Assessment of Mechanical Allodynia: The von Frey Test

Mechanical allodynia, a key indicator of neuropathic pain, is quantified using the von Frey test, which measures the paw withdrawal threshold to a non-noxious mechanical stimulus.

Procedure:

  • Animals are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes.

  • A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.

  • The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds.

  • A positive response is recorded if the animal briskly withdraws its paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Intrathecal Administration of this compound

To investigate the central effects of this compound, it is often administered directly into the cerebrospinal fluid via intrathecal injection.

Procedure:

  • Animals are briefly anesthetized with isoflurane.

  • A small incision is made over the lumbar region of the spine.

  • A needle is inserted into the subarachnoid space between the L5 and L6 vertebrae.

  • Correct placement is confirmed by a tail-flick response.

  • A small volume of the drug solution (typically 10-20 µL) is injected, followed by a flush with saline.

Signaling Pathways and Mechanisms of Action

The antihyperalgesic effects associated with the A3 adenosine receptor are mediated through complex intracellular signaling pathways. This compound, as an antagonist, blocks the initiation of these cascades by preventing agonist binding to the A3AR.

A3 Adenosine Receptor Signaling in Neuropathic Pain

Activation of the G-protein coupled A3AR by an agonist in the context of neuropathic pain is thought to lead to a reduction in neuronal excitability and inflammation. This is achieved through the modulation of several downstream targets. The following diagram illustrates the proposed signaling pathway.

A3AR_Signaling_Pathway Agonist Agonist A3AR A3AR Agonist->A3AR Gi Gi A3AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NADPH_Oxidase NADPH Oxidase Gi->NADPH_Oxidase Inhibits Anti_inflammatory Anti-inflammatory Cytokine (IL-10) Gi->Anti_inflammatory Promotes production of Ca_Channel N-type Ca2+ Channel Gi->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces PKA PKA cAMP->PKA Less activation of ROS ROS NADPH_Oxidase->ROS Reduces production of NFkB NF-kB ROS->NFkB Less activation of MAPK MAPKs (ERK, p38) ROS->MAPK Less activation of Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory Reduces transcription of MAPK->Pro_inflammatory Reduces production of Action_Potential Action Potential Ca_Channel->Action_Potential Reduces frequency of

Caption: A3AR agonist-induced signaling cascade leading to antihyperalgesic effects.

Experimental Workflow for Validating this compound's Antagonism

The following diagram outlines the typical experimental workflow used to validate the in vivo antagonist activity of this compound in a neuropathic pain model.

Experimental_Workflow cluster_setup Model Induction and Baseline cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Induction Induce Neuropathic Pain (e.g., CCI Surgery) Baseline Baseline Behavioral Testing (von Frey Test) Induction->Baseline Vehicle Vehicle Control Baseline->Vehicle Agonist A3R Agonist (e.g., IB-MECA) Baseline->Agonist Antagonist This compound Alone Baseline->Antagonist Combination This compound + A3R Agonist Baseline->Combination Post_Treatment_Testing Post-Treatment Behavioral Testing (von Frey Test) Vehicle->Post_Treatment_Testing Agonist->Post_Treatment_Testing Antagonist->Post_Treatment_Testing Combination->Post_Treatment_Testing Data_Analysis Data Analysis and Comparison Post_Treatment_Testing->Data_Analysis

Caption: Workflow for assessing A3AR antagonist efficacy in a neuropathic pain model.

References

Benchmarking MRS 1523: A Comparative Guide to Standard A3 Adenosine Receptor Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of purinergic signaling research, the A3 adenosine receptor (A3R) has emerged as a critical target for therapeutic intervention in a range of pathologies, including inflammatory diseases, cancer, and ischemia. The development of selective antagonists for this receptor is paramount for elucidating its physiological roles and for advancing novel treatment strategies. This guide provides a comprehensive comparison of MRS 1523, a notable A3R antagonist, against a panel of widely recognized standard A3R inhibitors: MRS 1220, VUF 5574, and MRE 3008F20. The following sections present quantitative data on their binding affinities and selectivities, detailed experimental protocols for their evaluation, and visual representations of the A3R signaling pathway and a typical experimental workflow.

Data Presentation: Quantitative Comparison of A3R Antagonists

The inhibitory potency and selectivity of this compound and other standard A3R antagonists are summarized below. The data, compiled from various studies, highlight the comparative efficacy of these compounds at human and rat A3 receptors, as well as their selectivity against other adenosine receptor subtypes.

CompoundReceptorSpeciesKᵢ (nM)Selectivity vs. A₁Selectivity vs. A₂AReference
This compound A₃Human18.9 - 43.9--[1][2]
A₃Rat113 - 216140-fold18-fold[1][2]
MRS 1220 A₃Human0.65470-fold (rat A₁)80-fold (rat A₂A)[3]
A₃Rat>10,000--[2]
VUF 5574 A₃Human----
A₃Rat----
MRE 3008F20 A₃Human-1294-fold165-fold[4]
A₃Rat>10,000--[4]

Note: Kᵢ values represent the inhibition constant, a measure of the concentration of inhibitor required to produce 50% inhibition of the target receptor. A lower Kᵢ value indicates a higher binding affinity. Selectivity is expressed as the ratio of Kᵢ values for the respective receptors. Dashes indicate that specific data was not available in the reviewed sources.

Experimental Protocols

The characterization of A3R antagonists relies on a combination of binding and functional assays to determine their affinity, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound and other antagonists at the A3 adenosine receptor.

Materials:

  • Cell membranes prepared from cells expressing the recombinant human or rat A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • Radioligand: [¹²⁵I]I-AB-MECA (an A3R agonist) or [³H]MRE 3008F20 (an A3R antagonist).

  • Test compounds: this compound, MRS 1220, VUF 5574, MRE 3008F20.

  • Non-specific binding control: A high concentration of a non-radiolabeled A3R ligand (e.g., 10 µM IB-MECA).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋d value, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add the non-specific binding control.

  • Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Functional Assays: cAMP Accumulation Assay

Functional assays assess the ability of a compound to modulate the downstream signaling of a receptor. For A3R, which is typically coupled to Gᵢ proteins, antagonists are evaluated by their ability to block the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the functional potency of this compound and other antagonists in blocking A3R-mediated inhibition of cAMP production.

Materials:

  • Cells expressing the recombinant human or rat A3 adenosine receptor (e.g., CHO or HEK-293 cells).

  • A3R agonist (e.g., IB-MECA).

  • Test compounds: this compound, MRS 1220, VUF 5574, MRE 3008F20.

  • Forskolin (an adenylyl cyclase activator).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with varying concentrations of the test antagonist for a specific period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a fixed concentration of the A3R agonist (typically its EC₈₀ concentration) in the presence of forskolin to all wells except the control wells.

  • Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data will show that the antagonist reverses the agonist-induced inhibition of cAMP accumulation in a dose-dependent manner. From this curve, the IC₅₀ value for the antagonist can be determined, which reflects its functional potency.

Mandatory Visualization

To visually conceptualize the mechanisms and processes involved in the evaluation of A3R inhibitors, the following diagrams have been generated using the Graphviz DOT language.

A3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A3R A3 Adenosine Receptor Adenosine->A3R Activates MRS_1523 This compound (Antagonist) MRS_1523->A3R Blocks G_protein Gαi/Gβγ A3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: A3 Adenosine Receptor Signaling Pathway.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Functional Validation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen Binding Assays on A1, A2A, A2B Receptors Binding_Assay->Selectivity_Screen Functional_Assay Functional Assay (e.g., cAMP accumulation) (Determine IC50) Selectivity_Screen->Functional_Assay In_Vivo_Models In Vivo Efficacy Models (e.g., inflammation, cancer) Functional_Assay->In_Vivo_Models Data_Compilation Compile Ki, IC50, Selectivity Data In_Vivo_Models->Data_Compilation Benchmarking Benchmark against Standard Inhibitors Data_Compilation->Benchmarking

Caption: Experimental Workflow for A3R Inhibitor Characterization.

References

Independent Verification of MRS 1523's Ki Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity (Ki values) of the adenosine A3 receptor antagonist, MRS 1523, with a focus on independently verified data. The information presented is intended to assist researchers in evaluating the potency and selectivity of this compound for their studies.

Comparative Analysis of this compound Ki Values

The binding affinity of this compound for adenosine A2A and A3 receptors has been a subject of investigation. While initial reports established its high potency and selectivity for the A3 receptor, subsequent independent studies have provided a more comprehensive understanding of its interaction with various adenosine receptor subtypes across different species.

A key independent verification study re-evaluated the Ki values of this compound for human, mouse, and rat A1, A2A, A2B, and A3 adenosine receptors under consistent experimental conditions. This allows for a direct and reliable comparison of its binding profile.

Receptor SubtypeSpeciesIndependently Verified Ki (nM)
A3 Human43.9
Mouse349
Rat216
A2A Human121
Mouse830
Rat1147
A1 Human162
Mouse411
Rat333
A2B Human230
Mouse189
Rat163

Data sourced from an independent verification study.

Experimental Protocols

The determination of Ki values for this compound is primarily achieved through radioligand binding assays. The following is a detailed methodology adapted from the original characterization of this compound and subsequent independent verification studies.

Radioligand Binding Assays for Adenosine Receptors

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the recombinant human, mouse, or rat adenosine receptor subtypes (A1, A2A, A2B, and A3).

  • Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Competition Binding Assay:

  • The assay is performed in a final volume of 100 µL in 96-well plates.

  • To each well, the following are added in order:

    • 25 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and adenosine deaminase at 2 units/mL) with or without varying concentrations of this compound.

    • 25 µL of the appropriate radioligand. Commonly used radioligands include:

      • For A1 receptors: [³H]DPCPX

      • For A2A receptors: [³H]ZM241385

      • For A3 receptors: [¹²⁵I]I-AB-MECA

    • 50 µL of the membrane suspension.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 10 µM NECA or 1 µM XAC).

3. Incubation and Filtration:

  • The plates are incubated at 25°C for 60-90 minutes to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Radioactivity Measurement:

  • The radioactivity retained on the filters is measured using a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).

5. Data Analysis:

  • The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

Below are diagrams illustrating the signaling pathways associated with the activation of A2A and A3 adenosine receptors.

A2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression regulates

A2A Adenosine Receptor Signaling Pathway

A3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3_Receptor A3 Receptor Adenosine->A3_Receptor binds Gi_Protein Gi Protein A3_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits PLC Phospholipase C (PLC) Gi_Protein->PLC activates MAPK_Pathway MAPK Pathway (e.g., ERK1/2) Gi_Protein->MAPK_Pathway activates via βγ subunits cAMP_inhibition ↓ cAMP Adenylyl_Cyclase->cAMP_inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC_activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_activation Cellular_Response Cellular Response (e.g., inflammation, apoptosis) Ca_release->Cellular_Response PKC_activation->Cellular_Response MAPK_Pathway->Cellular_Response

A3 Adenosine Receptor Signaling Pathway

Safety Operating Guide

Safe Disposal and Handling of MRS 1523: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper management of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential safety and logistical information for the handling and disposal of MRS 1523, a potent and selective adenosine A3 receptor antagonist. Adherence to these procedures is vital for ensuring a safe laboratory environment and regulatory compliance.

Chemical and Physical Properties

A comprehensive understanding of a compound's properties is the first step toward safe handling. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₂₃H₂₉NO₃S[1][2][3]
Molecular Weight 399.5 g/mol [1][2]
CAS Number 212329-37-8[1][2]
Appearance A solution in ethanol[1][2]
Purity ≥98%[2]
Solubility - ≥50 mg/mL in DMSO- ≥50 mg/mL in Dimethyl Formamide (DMF)[1][2]
Storage Temperature -20°C[1][4]
Stability ≥ 2 years at -20°C[2]

Health and Safety Information

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture. However, as with any chemical compound, appropriate personal protective equipment (PPE) should be worn during handling. This includes, but is not limited to, safety glasses, gloves, and a lab coat. In case of exposure, follow these first-aid measures:

  • After Inhalation: Move to fresh air.

  • In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.

  • After Eye Contact: Rinse out with plenty of water and remove contact lenses if present.

  • If Swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

Proper Disposal Procedures

While this compound is not classified as hazardous, it is imperative to avoid releasing it into the environment. Do not let the product enter drains. The following step-by-step procedure outlines the recommended disposal plan for this compound.

Step 1: Preparation for Disposal

  • Ensure all unused this compound, including empty vials and contaminated consumables (e.g., pipette tips, gloves), are segregated from general laboratory waste.

Step 2: Waste Collection

  • Collect solid this compound waste in a clearly labeled, sealed container designated for non-hazardous chemical waste.

  • For solutions of this compound, collect in a labeled, sealed container for non-hazardous liquid chemical waste. Do not mix with other chemical waste unless compatibility has been confirmed.

Step 3: Waste Storage

  • Store the sealed waste containers in a designated, secure area away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the disposal of the collected chemical waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Step 5: Decontamination

  • Thoroughly clean all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol) and cleaning agents.

Experimental Workflow and Disposal Logic

The following diagrams illustrate the general experimental workflow involving this compound and the logical flow for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment reagent_prep Prepare this compound Solution treatment Treat with this compound reagent_prep->treatment cell_culture Prepare Cell Culture/System cell_culture->treatment incubation Incubation treatment->incubation data_acq Data Acquisition incubation->data_acq decontaminate Decontaminate Equipment data_acq->decontaminate waste_disposal Dispose of Waste data_acq->waste_disposal

General Experimental Workflow for this compound.

disposal_procedure start Identify this compound Waste is_solid Solid Waste? start->is_solid solid_container Collect in Labeled Solid Waste Container is_solid->solid_container Yes liquid_container Collect in Labeled Liquid Waste Container is_solid->liquid_container No storage Store in Designated Waste Area solid_container->storage liquid_container->storage ehs_disposal Dispose via EHS/ Licensed Contractor storage->ehs_disposal

Logical Flow for Proper Disposal of this compound.

References

Personal protective equipment for handling MRS 1523

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the potent and selective adenosine A3 receptor antagonist, MRS 1523. Outlined below are the necessary personal protective equipment (PPE), procedural guidance for safe handling and disposal, and detailed experimental protocols to ensure the integrity of your research and the safety of laboratory personnel.

I. Personal Protective Equipment (PPE) and Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent, powdered research compounds of a similar nature.

Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

Protection Type Specific Recommendations
Eye/Face Protection Wear safety glasses with side shields or chemical safety goggles.
Skin Protection Wear nitrile or other chemically resistant gloves. A standard laboratory coat is required. Ensure gloves are changed regularly and immediately if contaminated.
Respiratory Protection For powdered forms, a NIOSH/MSHA-approved respirator should be worn, especially when weighing or preparing solutions. In a well-ventilated fume hood, a respirator may not be required for handling solutions.

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

II. Operational Plan: Handling and Storage

A. Receiving and Storage:

Upon receipt, store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which are typically at -20°C for up to 24 months.

B. Solution Preparation:

Stock solutions should be prepared in a fume hood. This compound is soluble in DMSO. Prepare and use solutions on the same day whenever possible. For stock solutions prepared in advance, aliquot into tightly sealed vials and store at -20°C for up to one month. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.

III. Disposal Plan

Dispose of unused this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. It is recommended to consult with your institution's environmental health and safety (EHS) department for specific disposal protocols. In general, chemical waste should be collected in a designated, labeled, and sealed container for disposal by a licensed waste management company.

IV. Experimental Protocols

The following are detailed methodologies for common experiments involving this compound.

A. Preparation of Stock and Working Solutions

Quantitative Data for Solution Preparation:

Solvent Concentration 1 mg 5 mg 10 mg
DMSO 10 mM0.25 mL1.25 mL2.50 mL
5 mM0.50 mL2.50 mL5.01 mL
1 mM2.50 mL12.51 mL25.03 mL

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weigh out the desired amount of this compound powder in a chemical fume hood.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration (e.g., for 1 mg of this compound, add 0.25 mL of DMSO).

  • Vortex or sonicate the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

B. Cell-Based cAMP Assay

This protocol is a representative example of a cell-based assay to evaluate the antagonist activity of this compound at the adenosine A3 receptor.

Methodology:

  • Cell Culture: Culture cells expressing the human adenosine A3 receptor (e.g., CHO-hA3R cells) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in assay buffer.

    • Aspirate the culture medium from the cells and wash with assay buffer.

    • Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 30 minutes) at 37°C. This pre-incubation allows the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution of a known adenosine A3 receptor agonist (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).

    • Add the agonist solution to the wells containing the antagonist and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the antagonist concentration.

    • Calculate the IC50 value of this compound, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

V. Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

Adenosine_A3_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A3R Adenosine A3 Receptor Adenosine->A3R Activates MRS_1523 This compound (Antagonist) MRS_1523->A3R Blocks G_Protein Gi/Gq Protein A3R->G_Protein AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates MAPK MAPK Pathway (ERK1/2, p38) G_Protein->MAPK Activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces Downstream Downstream Cellular Effects cAMP->Downstream Ca2 Ca2+ Release IP3_DAG->Ca2 Ca2->Downstream MAPK->Downstream

Caption: Adenosine A3 receptor signaling pathway antagonized by this compound.

Experimental_Workflow Start Start: Cell-Based Assay Cell_Culture 1. Culture A3R- expressing cells Start->Cell_Culture Cell_Seeding 2. Seed cells into 96-well plate Cell_Culture->Cell_Seeding Antagonist_Incubation 3. Pre-incubate with This compound Cell_Seeding->Antagonist_Incubation Agonist_Stimulation 4. Stimulate with A3R agonist Antagonist_Incubation->Agonist_Stimulation cAMP_Measurement 5. Lyse cells and measure cAMP Agonist_Stimulation->cAMP_Measurement Data_Analysis 6. Analyze data and calculate IC50 cAMP_Measurement->Data_Analysis End End: Determine Potency Data_Analysis->End

Caption: Workflow for determining the potency of this compound in a cell-based assay.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
MRS 1523
Reactant of Route 2
Reactant of Route 2
MRS 1523

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.